4-(trans-4-Propylcyclohexyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUVZSHCNAPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932944 | |
| Record name | [4-(4-Propylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146862-02-4 | |
| Record name | [4-(4-Propylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trans-4-Propylcyclohexyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic acid
CAS Number: 146862-02-4
This technical guide provides a comprehensive overview of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a key intermediate in the synthesis of advanced materials and a potential building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Disclaimer: Detailed experimental data, particularly spectroscopic and a definitive melting point for this specific compound, are not widely available in published scientific literature. The experimental protocols provided are representative examples based on established chemical principles for this class of compounds.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is limited. The following tables summarize available and predicted data for this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 146862-02-4 | [1] |
| Molecular Formula | C₁₅H₂₃BO₂ | [1] |
| Molecular Weight | 246.16 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | Not available | [2] |
| Boiling Point (Predicted) | 394.9 ± 35.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.03 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 8.70 ± 0.17 | [3] |
| Solubility | Slightly soluble in methanol | [3] |
Table 2: Spectroscopic Data
| Spectrum | Expected Signals |
| ¹H NMR | Signals corresponding to aromatic protons, the methine proton of the cyclohexyl ring attached to the phenyl group, methylene protons of the cyclohexyl and propyl groups, and a methyl group. A broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Signals for the aromatic carbons (including the carbon attached to boron), and aliphatic carbons of the cyclohexyl and propyl groups. |
| IR (Infrared) | Characteristic peaks for O-H stretching (broad, from the boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and B-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for this structure. |
Experimental Protocols
Synthesis of this compound
A definitive, published, step-by-step protocol for the synthesis of this specific compound is not available. However, based on general methods for the synthesis of arylboronic acids, a likely synthetic route involves the Grignard reaction of a corresponding aryl bromide with a trialkyl borate, followed by acidic hydrolysis.
Representative Protocol:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-4-(trans-4-propylcyclohexyl)benzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The reaction is complete when the magnesium has been consumed.
-
-
Borylation:
-
Cool the freshly prepared Grignard reagent in an ice-salt or dry ice-acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench with a dilute acid (e.g., 10% HCl or H₂SO₄).
-
Stir the mixture vigorously until the solids dissolve.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent).
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in liquid crystals and some pharmaceutically active molecules.
Representative Protocol for Coupling with an Aryl Bromide:
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.0-1.5 equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).
-
If a solid palladium source like Pd(OAc)₂ is used, a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is often added.
-
-
Solvent and Reaction Conditions:
-
Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or DME/water).
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for several minutes.
-
Heat the mixture with stirring to a temperature typically ranging from 80 to 110 °C.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Applications
Liquid Crystal Synthesis
The primary application of this compound is as a key building block in the synthesis of liquid crystal materials. The rigid trans-cyclohexylphenyl core structure contributes to the formation of mesophases, which are essential for liquid crystal behavior. Through Suzuki-Miyaura coupling, this boronic acid can be coupled with various halogenated aromatic and heterocyclic compounds to create complex molecules with tailored properties for display technologies.
Drug Development and Medicinal Chemistry
While this specific molecule has not been prominently featured in drug development literature, the broader class of phenylboronic acids is of significant interest to medicinal chemists. Phenylboronic acids are known to interact with diols, a feature that has been exploited for various biological applications.
-
Potential as Pharmaceutical Intermediates: This compound can be used to synthesize complex molecular scaffolds that may possess biological activity.
-
General Role of Phenylboronic Acids: Phenylboronic acid derivatives have been investigated for their potential antibacterial and antibiofilm activities.[4] They can also serve as targeting moieties in drug delivery systems.[5]
No specific signaling pathways involving this compound have been identified in the current literature. Its role in drug development is primarily as a synthetic intermediate.
Safety Information
-
Hazard Statements: Causes skin irritation and serious eye irritation.
-
Precautionary Statements: Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. For research use only. Not for diagnostic or therapeutic use.[1]
References
- 1. scbt.com [scbt.com]
- 2. labproinc.com [labproinc.com]
- 3. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID CAS#: 146862-02-4 [m.chemicalbook.com]
- 4. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 5. Quaternary Ammonium-Tethered Phenylboronic Acids Appended Supramolecular Nanomicelles as a Promising Bacteria Targeting Carrier for Nitric Oxide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a key building block in the development of advanced materials and pharmaceutical compounds. This document outlines a viable synthetic pathway, presents detailed experimental protocols, and includes quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is an aromatic boronic acid derivative of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a trans-substituted propylcyclohexyl moiety, imparts desirable steric and electronic properties to the target molecules. This makes it a valuable intermediate in the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, and complex pharmaceutical agents where precise control of molecular architecture is crucial.
This guide details a common and effective two-step synthetic route, commencing with the preparation of the key intermediate, 1-Bromo-4-(trans-4-propylcyclohexyl)benzene, followed by its conversion to the target boronic acid.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the precursor, 1-Bromo-4-(trans-4-propylcyclohexyl)benzene. The second stage is the conversion of this aryl bromide into the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene
The synthesis of the key intermediate can be adapted from established methods for the preparation of similar 4-alkyl-1-bromobenzenes. A plausible route involves the Friedel-Crafts acylation of bromobenzene with propylcyclohexanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. For the purpose of this guide, we will outline a more direct, albeit challenging, cross-coupling approach. A more common laboratory-scale synthesis would involve the bromination of 4-propylcyclohexylbenzene. Below is a generalized protocol for such a bromination.
Reaction Scheme:
4-Propylcyclohexylbenzene + Br₂ → 1-Bromo-4-(trans-4-propylcyclohexyl)benzene + HBr
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Propylcyclohexylbenzene | C₁₅H₂₂ | 202.34 | 20.2 g | 0.10 |
| Bromine | Br₂ | 159.81 | 16.0 g (5.1 mL) | 0.10 |
| Iron(III) bromide | FeBr₃ | 295.56 | 0.5 g | 0.0017 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Sodium bisulfite solution (10%) | NaHSO₃ | 104.06 | 50 mL | - |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |
| Brine | NaCl (aq) | 58.44 | 100 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas) is charged with 4-propylcyclohexylbenzene (20.2 g, 0.10 mol) and anhydrous dichloromethane (150 mL).
-
Iron(III) bromide (0.5 g, 0.0017 mol) is added to the stirred solution.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Bromine (16.0 g, 0.10 mol) dissolved in 50 mL of anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of 50 mL of 10% sodium bisulfite solution to consume any unreacted bromine.
-
The organic layer is separated and washed sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield 1-Bromo-4-(trans-4-propylcyclohexyl)benzene as a colorless oil.
Expected Yield: 70-80%
Stage 2: Synthesis of this compound
This stage involves a lithium-halogen exchange followed by reaction with a trialkyl borate and acidic workup. This is a standard method for the preparation of aryl boronic acids from aryl halides.
Reaction Scheme:
1-Bromo-4-(trans-4-propylcyclohexyl)benzene + n-BuLi → Intermediate Lithiate Intermediate Lithiate + B(OMe)₃ → Boronate Ester Boronate Ester + H₃O⁺ → this compound
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | C₁₅H₂₁Br | 281.23 | 28.1 g | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 44 mL | 0.11 |
| Trimethyl borate | B(OCH₃)₃ | 103.91 | 12.5 g (13.5 mL) | 0.12 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 300 mL | - |
| Hydrochloric acid (2 M) | HCl | 36.46 | 150 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Hexane | C₆H₁₄ | 86.18 | 100 mL | - |
| Brine | NaCl (aq) | 58.44 | 100 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 15 g | - |
Procedure:
-
A 1 L three-necked round-bottom flask, flame-dried under vacuum and equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with 1-Bromo-4-(trans-4-propylcyclohexyl)benzene (28.1 g, 0.10 mol) and 200 mL of anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Trimethyl borate (12.5 g, 0.12 mol) dissolved in 100 mL of anhydrous THF is added dropwise, again keeping the temperature below -70 °C.
-
After the addition, the mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.
-
The reaction is quenched by the slow addition of 150 mL of 2 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude solid is purified by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a white solid.
Expected Yield: 60-75%
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Stage 1: Bromination | Stage 2: Boronic Acid Formation |
| Starting Material | 4-Propylcyclohexylbenzene | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene |
| Key Reagents | Bromine, Iron(III) bromide | n-Butyllithium, Trimethyl borate |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Reaction Temperature | 0-10 °C (addition), Room temperature (reaction) | -78 °C (addition and reaction), Room temperature (workup) |
| Reaction Time | 13 hours | ~16 hours (including overnight warming) |
| Product | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | This compound |
| Typical Yield | 70-80% | 60-75% |
| Purification | Vacuum distillation | Recrystallization |
Logical Workflow for Synthesis and Purification
Caption: Detailed experimental workflow for the two-stage synthesis.
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved in a laboratory setting by following established organic synthesis methodologies. The protocols provided in this guide offer a clear and detailed pathway for researchers and professionals in the field of drug development and material science. Careful control of reaction conditions, particularly temperature during the lithium-halogen exchange and borylation steps, is critical for achieving high yields and purity of the final product. The successful synthesis of this versatile building block opens up numerous possibilities for the creation of novel and complex molecular architectures.
4-(trans-4-Propylcyclohexyl)phenylboronic acid properties and structure
An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and applications of this compound. It includes detailed experimental protocols for its use in common reactions and visual diagrams to illustrate key concepts and workflows.
Core Properties and Structure
This compound is an organic compound widely used as a building block in organic synthesis. Its structure features a boronic acid group attached to a phenyl ring, which is in turn substituted with a trans-4-propylcyclohexyl group. This combination of a reactive boronic acid moiety and a bulky, lipophilic cyclohexyl group imparts unique properties beneficial for applications in materials science and pharmaceutical development.
Chemical Structure
The chemical structure of this compound is depicted below. The 'trans' configuration indicates that the propyl group and the phenyl group are on opposite sides of the cyclohexane ring.
Caption: 2D representation of the molecular structure.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These values are compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 146862-02-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₃BO₂ | [2][3][4][6][7][8] |
| Molecular Weight | 246.16 g/mol | [1][2][3][4][6][8] |
| Appearance | White to almost white solid/powder to crystal | [1][4][6] |
| Purity | ≥97% - 98% | [3][6][9] |
| Solubility | Slightly soluble in Methanol | [4][10] |
| Storage Conditions | Inert atmosphere, 2-8°C; or Room Temperature | [4][10] |
| Predicted Density | 1.03 ± 0.1 g/cm³ | [4][10] |
| Predicted pKa | 8.70 ± 0.17 | [4][10] |
| Predicted Boiling Point | 394.9 ± 35.0 °C | [4] |
| InChI Key | QTBUVZSHCNAPRT-UHFFFAOYSA-N | [6][7] |
Applications in Research and Development
This boronic acid derivative is a versatile intermediate, primarily utilized for its reactivity in palladium-catalyzed cross-coupling reactions and its utility in constructing complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction.[9][11] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate. The bulky cyclohexyl-propyl group provides significant steric control, which can be leveraged to achieve enhanced stereoselectivity in the synthesis of intricate molecular architectures.[9] Its high purity and low metal impurity content are critical for achieving high yields and consistent results in sensitive catalytic processes.[9][11]
Materials Science
The rigid and well-defined structure of this molecule makes it an ideal building block for advanced materials.[9] It is particularly useful in the synthesis of:
-
Liquid Crystals (LCs): The elongated and rigid shape of the molecule is conducive to forming the mesophases characteristic of liquid crystals.[9][12]
-
Organic Light-Emitting Diode (OLED) Materials: It serves as a precursor for conjugated organic molecules used in OLEDs.[9]
Pharmaceutical and Medicinal Chemistry
Phenylboronic acids and their derivatives are of significant interest in drug development.[13][14] While specific applications of this particular molecule are proprietary, the general class of phenylboronic acids is known for:
-
Enzyme Inhibition: The boronic acid moiety can form covalent bonds with active site residues of enzymes, such as serine proteases.[15] The proteasome inhibitor bortezomib is a well-known example of a boronic acid-based drug.[13]
-
Targeted Drug Delivery: Phenylboronic acids can selectively and reversibly bind to diols, such as sialic acids, which are often overexpressed on the surface of cancer cells.[13][14] This property is being explored for creating targeted drug delivery systems.
Caption: Key application areas for the title compound.
Experimental Protocols
The following sections provide detailed methodologies for representative experiments involving boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the palladium-catalyzed coupling of an aryl halide with this compound.[16][17] Researchers should optimize conditions for their specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound (1.05 - 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, or n-Propanol/Water mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.05 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the solvent (e.g., 10 mL Toluene) followed by the aqueous base (e.g., 1 mL of 2M Na₂CO₃).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Reaction Mechanisms and Pathways
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[18] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[18]
Caption: Simplified catalytic cycle for the Suzuki reaction.
References
- 1. labproinc.com [labproinc.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Boronic acid, [4-(trans-4-propylcyclohexyl)phenyl]- [cymitquimica.com]
- 7. PubChemLite - this compound (C15H23BO2) [pubchemlite.lcsb.uni.lu]
- 8. parchem.com [parchem.com]
- 9. nbinno.com [nbinno.com]
- 10. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID CAS#: 146862-02-4 [m.chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound | 146862-02-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Suzuki Coupling [organic-chemistry.org]
A Technical Guide to [4-(4-propylcyclohexyl)phenyl]boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(4-propylcyclohexyl)phenyl]boronic acid is a versatile organic compound that plays a crucial role as a building block in modern organic synthesis. Its unique structure, featuring a boronic acid functional group attached to a biphenyl core with a propylcyclohexyl substituent, makes it a valuable reagent, particularly in the synthesis of complex molecules with applications in materials science and pharmaceuticals. This technical guide provides a comprehensive overview of its alternate names, chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visualization of the reaction mechanism.
Alternate Names and Identifiers
For clarity and comprehensive database searching, it is essential to be aware of the various synonyms and identifiers for [4-(4-propylcyclohexyl)phenyl]boronic acid.
| Name Type | Name |
| Systematic Name | [4-(4-propylcyclohexyl)phenyl]boronic acid |
| Alternate Name | 4-(trans-4-Propylcyclohexyl)phenylboronic acid |
| Synonym | (4-(trans-4-propylcyclohexyl)phenyl)boronic acid[1] |
| Synonym | [4-(trans-4-n-Propylcyclohexyl)phenyl]boronic acid[1] |
| Synonym | 4-(4-propylcyclohexyl)benzeneboronic acid |
| Synonym | p-(4-propylcyclohexyl)phenylboronic acid[1] |
| CAS Number | 146862-02-4 |
Chemical and Physical Properties
A summary of the key chemical and physical properties of [4-(4-propylcyclohexyl)phenyl]boronic acid is presented below. This data is crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Formula | C15H23BO2[2] |
| Molecular Weight | 246.16 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon) |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of [4-(4-propylcyclohexyl)phenyl]boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active molecules.[3]
The general scheme for the Suzuki-Miyaura coupling reaction is as follows:
R1-B(OH)2 + R2-X --(Pd catalyst, Base)--> R1-R2
Where:
-
R1-B(OH)2 is the organoboronic acid (in this case, [4-(4-propylcyclohexyl)phenyl]boronic acid).
-
R2-X is an organic halide or triflate.
-
Pd catalyst is a palladium(0) complex.
-
Base is required to activate the boronic acid.
Experimental Protocols
Synthesis of 4-methoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl
Materials:
-
[4-(4-propylcyclohexyl)phenyl]boronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [4-(4-propylcyclohexyl)phenyl]boronic acid (1.2 eq.), 4-bromoanisole (1.0 eq.), and sodium carbonate (2.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a minimal amount of toluene. Add this catalyst solution to the reaction flask.
-
Solvent Addition and Degassing: Add a 3:1 mixture of toluene and degassed water to the reaction flask. Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain it at this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 4-methoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >98% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 90-100 °C |
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura cross-coupling reaction is a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
[4-(4-propylcyclohexyl)phenyl]boronic acid is a key intermediate in organic synthesis, particularly for the construction of biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of liquid crystals, OLED materials, and pharmaceutical compounds underscores its importance in modern chemistry. This guide provides researchers and developers with the essential information needed to effectively utilize this versatile compound in their synthetic endeavors.
References
An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a key building block in the synthesis of advanced materials and complex pharmaceutical intermediates. This document details its chemical and physical properties, provides illustrative experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and discusses its role in proteomics research.
Core Properties of this compound
This compound is an organic compound valued for its utility in forming carbon-carbon bonds, a fundamental process in modern organic chemistry. Its structural features, including a rigid cyclohexyl group and a reactive boronic acid moiety, make it a versatile reagent in various synthetic applications.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₅H₂₃BO₂ |
| Molecular Weight | 246.16 g/mol |
| CAS Number | 146862-02-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF), dioxane, and methanol. |
Synthesis of this compound: A General Protocol
The synthesis of arylboronic acids like this compound typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis.[1][2] Below is a representative experimental protocol for the synthesis starting from the corresponding aryl bromide.
Experimental Protocol: Synthesis from an Aryl Bromide
Materials:
-
1-Bromo-4-(trans-4-propylcyclohexyl)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-4-(trans-4-propylcyclohexyl)benzene in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below -60 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour.
-
Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.[3] This reaction is instrumental in the synthesis of biaryls, which are common structural motifs in liquid crystals and pharmaceuticals.
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition and Degassing: Add the solvent to the flask. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by a freeze-pump-thaw cycle.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Role in Proteomics Research
In the field of proteomics, boronic acids are utilized for their ability to form reversible covalent bonds with the cis-diol groups present in glycoproteins.[4][5] This property allows for the selective enrichment of glycoproteins from complex biological samples, which is a crucial step for their subsequent identification and quantification by mass spectrometry. While this compound is described as an aromatic boronic acid for proteomics research, its specific application would follow the general principles of boronate affinity chromatography.
Experimental Workflow: Glycoprotein Enrichment
This technical guide serves as a foundational resource for professionals working with this compound. The provided information on its properties and general experimental protocols is intended to facilitate its effective use in synthesis and research applications. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics | Springer Nature Experiments [experiments.springernature.com]
The Potential of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Proteomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of proteomics, the development and application of novel chemical tools are paramount to unraveling the complexities of protein function, interaction, and regulation. Arylboronic acids have emerged as a versatile class of compounds with significant potential in various proteomics workflows. This technical guide focuses on 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a commercially available aromatic boronic acid. While specific applications of this particular molecule in proteomics are not yet extensively documented in peer-reviewed literature, its structural features—notably the boronic acid moiety and the hydrophobic trans-4-propylcyclohexyl group—suggest its utility in several cutting-edge proteomics techniques. This guide will explore these potential applications, providing hypothetical yet plausible experimental frameworks based on established methodologies for analogous compounds.
Core Properties of this compound
A clear understanding of the physicochemical properties of a chemical probe is essential for its effective application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 146862-02-4 | [1] |
| Molecular Formula | C₁₅H₂₃BO₂ | [1] |
| Molecular Weight | 246.16 g/mol | [1] |
| Alternate Name | [4-(4-propylcyclohexyl)phenyl]boronic acid | [1] |
| Appearance | White solid |
Potential Applications in Proteomics
The unique structure of this compound lends itself to several advanced proteomics applications. The boronic acid group can participate in bioorthogonal reactions, while the bulky, hydrophobic propylcyclohexyl tail can be exploited for specific targeting or to probe non-polar environments within the proteome.
Bioorthogonal Labeling via Suzuki-Miyaura Cross-Coupling
One of the most promising applications of arylboronic acids in chemical biology is their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction has been adapted for bioorthogonal labeling of proteins in complex biological mixtures, including cell lysates[2]. In this context, this compound can be used to introduce a bulky hydrophobic tag onto proteins that have been genetically engineered to contain a halogenated amino acid (e.g., 4-iodophenylalanine). This approach can be used to study protein topology, protein-protein interactions within hydrophobic microenvironments, or to validate target engagement.
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura coupling in proteomic samples[2][3]. Optimization will be required for specific proteins and experimental goals.
-
Protein Preparation:
-
Express the protein of interest containing a 4-iodophenylalanine residue in a suitable expression system.
-
Lyse the cells and clarify the lysate by centrifugation to obtain the soluble proteome.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Cross-Coupling Reaction:
-
In a microcentrifuge tube, combine the following reagents (final concentrations may require optimization):
-
Cell lysate (e.g., 1 mg/mL final protein concentration).
-
This compound (e.g., 100 µM).
-
Palladium acetate (Pd(OAc)₂) as a catalyst precursor (e.g., 50 µM).
-
A water-soluble ligand, such as 3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS) (e.g., 250 µM).
-
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Sample Preparation for Mass Spectrometry:
-
Precipitate the proteins from the reaction mixture using a suitable method (e.g., chloroform/methanol precipitation).
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Dilute the sample to reduce the urea concentration (e.g., to < 2 M) and perform an overnight tryptic digest.
-
Desalt the resulting peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Search the resulting data against a relevant protein database, including a variable modification on phenylalanine corresponding to the mass of the added 4-(trans-4-Propylcyclohexyl)phenyl group.
-
Activity-Based Protein Profiling (ABPP)
Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a covalent adduct with the catalytic serine residue[4]. The hydrophobic propylcyclohexyl group of this compound could potentially target the compound to the active sites of enzymes that have a preference for hydrophobic substrates. This makes it a candidate for use as a fragment in the design of activity-based probes (ABPs).
In a competitive ABPP experiment, a library of compounds can be screened for their ability to compete with a broad-spectrum ABP for binding to the active site of an enzyme. A reduction in the signal from the ABP indicates that the test compound has bound to the enzyme.
This protocol outlines the general steps for a competitive ABPP experiment.
-
Proteome Preparation:
-
Prepare a soluble proteome from cells or tissues of interest as described previously.
-
-
Competitive Incubation:
-
Aliquot the proteome into two sets of tubes: "Control" and "Treatment".
-
To the "Treatment" tubes, add this compound to the desired final concentration.
-
To the "Control" tubes, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate all samples for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
ABP Labeling:
-
Add a broad-spectrum ABP (e.g., a fluorophosphonate-based probe for serine hydrolases) to all tubes.
-
Incubate for a further defined period to allow the ABP to label enzymes whose active sites are not occupied by the test compound.
-
-
Enrichment and Analysis:
-
If the ABP contains a biotin tag, enrich the labeled proteins using streptavidin-functionalized beads.
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the peptides for analysis.
-
Analyze the peptides by quantitative LC-MS/MS to identify and quantify the proteins that were labeled by the ABP in the control and treatment samples.
-
Proteins that show a significantly reduced signal in the treatment sample are potential targets of this compound.
-
Conclusion
While direct experimental evidence for the application of this compound in proteomics is currently limited, its chemical structure provides a strong rationale for its potential use in sophisticated chemical proteomics workflows. As a participant in bioorthogonal Suzuki-Miyaura coupling, it can serve as a tool for introducing a bulky, hydrophobic moiety onto specific proteins. Furthermore, its potential as an enzyme inhibitor makes it an interesting candidate for activity-based protein profiling studies, particularly for enzymes with hydrophobic active sites. The experimental frameworks presented in this guide are intended to provide a foundation for researchers to explore the utility of this and similar compounds in advancing our understanding of the proteome. Experimental validation of these proposed applications is a necessary and promising next step.
References
Solubility of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(trans-4-propylcyclohexyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this particular compound, this document focuses on providing a detailed experimental protocol for its determination, alongside general solubility trends observed for structurally related arylboronic acids.
Introduction
This compound is an aromatic boronic acid with applications in proteomics research and as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. Boronic acids, in general, exhibit a wide range of solubilities influenced by the substituents on the phenyl ring and the nature of the solvent.[2][3] The presence of the trans-4-propylcyclohexyl group in the target molecule is expected to significantly influence its solubility profile, likely increasing its affinity for non-polar organic solvents compared to simpler arylboronic acids.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available qualitative information.
| Solvent | Solubility | Reference |
| Methanol | Slightly soluble | [4] |
To augment this limited data, researchers are encouraged to determine the solubility experimentally using established methods.
General Solubility Characteristics of Arylboronic Acids
Studies on other arylboronic acids, such as phenylboronic acid and its derivatives, can provide valuable insights into the expected solubility behavior of this compound.[2][3][5][6][7]
-
High Solubility: Generally, phenylboronic acid shows high solubility in ethers and ketones.[3][5][6][7]
-
Moderate Solubility: Moderate solubility is often observed in solvents like chloroform.[3][5][6][7]
-
Low Solubility: Very low solubility is characteristic in hydrocarbon solvents.[3][5][6][7]
-
Effect of Substituents: The introduction of substituents to the phenylboronic acid ring can significantly impact solubility. For instance, introducing an isobutoxy group generally increases solubility in many common organic solvents.[2][3] The bulky and lipophilic trans-4-propylcyclohexyl group is anticipated to enhance solubility in non-polar and moderately polar aprotic solvents.
-
Esterification: Esterification of the boronic acid group, for example, to form a pinacol ester, tends to increase solubility in organic solvents compared to the parent acid.[3][5][6]
Experimental Protocol: Dynamic Method for Solubility Determination
A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic method.[2][3][5][8] This method involves visually or instrumentally observing the temperature at which a known concentration of the solute completely dissolves upon controlled heating.
Materials and Apparatus
-
This compound (purified)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable heating rate
-
Luminance probe or a device for visual inspection of turbidity
-
Calibrated thermometer
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise amount (by weight or volume) of the desired organic solvent to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath and begin stirring.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium.
-
Continuously monitor the solution for turbidity. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.
-
Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the boronic acid in the same solvent.
-
Plot the solubility temperature (in Kelvin) versus the mole fraction of the solute.
-
The resulting data can be correlated using thermodynamic models such as the Wilson, NRTL, or λh equations to describe the solid-liquid equilibrium.[2][3][5][6]
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of this compound using the dynamic method.
Caption: Workflow for solubility determination via the dynamic method.
Conclusion
While specific quantitative solubility data for this compound remains scarce, this guide provides a robust framework for its experimental determination. By employing the detailed dynamic method protocol, researchers can generate reliable solubility data in various organic solvents. The general solubility trends of related arylboronic acids suggest that this compound will likely exhibit favorable solubility in ethers, ketones, and some chlorinated solvents, with lower solubility in non-polar hydrocarbons. This information is critical for the effective application of this compound in research and development.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID CAS#: 146862-02-4 [m.chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Structural Characterization of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the structural characterization of 4-(trans-4-Propylcyclohexyl)phenylboronic acid. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed analysis of this compound. This document outlines the key physicochemical properties and provides detailed experimental protocols for its characterization using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), single-crystal X-ray diffraction (SCXRD), and thermal analysis (TGA/DSC). The guide also includes visualizations of experimental workflows to facilitate a deeper understanding of the analytical processes.
Introduction
This compound is an organic compound featuring a phenylboronic acid moiety linked to a trans-4-propylcyclohexyl group.[1][2] Boronic acids are a class of compounds that have gained significant attention in various fields, including organic synthesis, medicinal chemistry, and materials science, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols. The structural features of this compound, particularly the bulky and hydrophobic propylcyclohexyl group, can impart unique properties relevant to its application in liquid crystals and as a building block in the synthesis of complex organic molecules. Accurate structural characterization is paramount for understanding its reactivity, stability, and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₃BO₂ | [1] |
| Molecular Weight | 246.16 g/mol | [1] |
| CAS Number | 146862-02-4 | [1][2] |
| Appearance | White to almost white powder or crystal | [2][3] |
| Synonyms | [4-(trans-4-Propylcyclohexyl)phenyl]boronic acid, 4-(trans-4-Propylcyclohexyl)benzeneboronic acid | [1][2] |
Note: It is often supplied containing varying amounts of its anhydride.[2]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the propyl, cyclohexyl, and phenyl groups.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to B(OH)₂) | 7.8 - 8.2 | d |
| Aromatic (meta to B(OH)₂) | 7.2 - 7.5 | d |
| B(OH)₂ | 4.5 - 6.0 | br s |
| Cyclohexyl (CH attached to phenyl) | 2.4 - 2.6 | tt |
| Cyclohexyl (CH₂) | 1.0 - 2.0 | m |
| Propyl (CH₂) | 1.2 - 1.5 | m |
| Propyl (CH₃) | 0.8 - 1.0 | t |
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic (C-B) | 130 - 135 (often not observed) |
| Aromatic (ortho to C-B) | 134 - 138 |
| Aromatic (meta to C-B) | 126 - 130 |
| Aromatic (ipso to cyclohexyl) | 145 - 150 |
| Cyclohexyl (CH attached to phenyl) | 40 - 45 |
| Cyclohexyl (CH₂) | 30 - 35 |
| Propyl (CH₂) | 20 - 40 |
| Propyl (CH₃) | 10 - 15 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 247.1863 | - |
| [M+Na]⁺ | 269.1683 | - |
| [M-H]⁻ | 245.1718 | - |
Note: The observed m/z values would be determined experimentally.
Crystallographic Characterization
Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. While specific crystallographic data for this compound is not publicly available, Table 5 presents the expected parameters based on similar structures.
Table 5: Expected Crystallographic Data for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 25 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 or 8 |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of a material. For boronic acids, these methods can reveal information about dehydration (loss of water to form the boroxine anhydride) and decomposition.
Table 6: Expected Thermal Analysis Data for this compound
| Analysis | Temperature Range (°C) | Expected Event |
| TGA | 100 - 250 | Mass loss corresponding to dehydration (formation of boroxine) |
| > 300 | Decomposition | |
| DSC | 150 - 250 | Endothermic peak corresponding to dehydration/melting |
| > 300 | Exothermic peak corresponding to decomposition |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Mass Spectrometry
Objective: To determine the accurate mass and confirm the molecular formula.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other relevant adducts (e.g., [M+Na]⁺). Compare the experimentally determined accurate mass with the theoretical mass calculated for the molecular formula C₁₅H₂₃BO₂.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure.
Methodology:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam at a controlled temperature (often 100 K to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability and phase transitions.
Methodology:
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
TGA Analysis: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Record the mass loss as a function of temperature.
-
DSC Analysis: Heat the sample through a defined temperature program, including heating and cooling cycles (e.g., from room temperature to 250 °C at 10 °C/min), under an inert atmosphere. Record the heat flow into or out of the sample.
Visualizations
References
Methodological & Application
Application Notes and Protocols for 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Propylcyclohexyl)phenylboronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction. Its unique structure, featuring a trans-substituted propylcyclohexyl group, imparts desirable properties such as enhanced thermal stability and stereoselectivity to the resulting biphenyl derivatives. These characteristics make it a key intermediate in the synthesis of advanced materials, including liquid crystals for display technologies, and in the development of novel pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions.
Core Applications
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds between the phenyl ring of the boronic acid and various aryl or heteroaryl halides. This reaction is fundamental in the synthesis of:
-
Liquid Crystals: The rigid and elongated structure provided by the 4-(trans-4-propylcyclohexyl)phenyl moiety is a common feature in nematic and smectic liquid crystals used in display technologies.
-
Pharmaceutical Intermediates: The biphenyl scaffold is a prevalent motif in many biologically active molecules. The use of this specific boronic acid allows for the introduction of a lipophilic and sterically defined group, which can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Organic Electronics: Biphenyl derivatives synthesized using this boronic acid can be incorporated into organic light-emitting diodes (OLEDs) and other organic electronic materials, contributing to their thermal stability and performance.
Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Please note that optimal conditions may vary depending on the specific substrate and desired outcome.
| Aryl Bromide Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1-fluorobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~90 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF/H₂O | 90 | 6 | >90 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | ~85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water (if using a biphasic solvent system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the anhydrous solvent (5-10 mL). If a biphasic system is used, add the degassed water. Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired biphenyl derivative.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical workflow for the synthesis of biphenyl derivatives.
Application Notes and Protocols for 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Liquid Crystal Synthesis
Introduction
4-(trans-4-Propylcyclohexyl)phenylboronic acid is a key organic intermediate primarily utilized in the synthesis of advanced liquid crystal (LC) materials. Its rigid core structure, composed of a trans-cyclohexyl ring linked to a phenyl group, is a foundational building block for creating calamitic (rod-shaped) liquid crystals with desirable mesomorphic and physical properties. The boronic acid functional group makes this compound an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a highly efficient and versatile method for forming the carbon-carbon bonds necessary to construct the complex biaryl and terphenyl cores of modern liquid crystal molecules.[1]
The incorporation of the 4-(trans-4-propylcyclohexyl)phenyl moiety into a liquid crystal molecule generally imparts several beneficial characteristics:
-
Broad Nematic Range: The non-planar cyclohexyl ring, combined with the linear phenyl group, helps to lower the melting point while maintaining a high clearing point, resulting in a wide temperature range for the nematic phase.
-
Low Viscosity: The saturated cyclohexyl ring can lead to lower rotational viscosity compared to analogous all-aromatic (biphenyl) structures.
-
Tailorable Anisotropy: It serves as a fundamental core upon which various terminal groups (e.g., -CN, -F, -OCH3) can be added to control the dielectric and optical anisotropy of the final molecule.
These application notes provide a detailed protocol for the synthesis of a representative liquid crystal, 4'-cyano-4-(trans-4-propylcyclohexyl)biphenyl, and summarize the key physical properties of related compounds.
Application: Synthesis of Biphenyl-Based Liquid Crystals
The primary application of this compound is in the synthesis of biphenyl carbonitrile liquid crystals. These materials are staple components of nematic mixtures used in various electro-optical devices, most notably liquid crystal displays (LCDs). The Suzuki-Miyaura coupling reaction is the preferred method for this synthesis, offering high yields and tolerance to a wide range of functional groups.
The overall synthetic pathway involves the palladium-catalyzed reaction between this compound and an appropriately substituted aryl halide, such as 4-bromobenzonitrile, to create the desired biphenyl structure.
Quantitative Data Summary
The physical properties of liquid crystals are paramount to their application. The structure of the core, terminal groups, and alkyl chain length all influence the mesomorphic behavior. The table below presents data for liquid crystal compounds containing the trans-4-propylcyclohexylphenyl moiety, which are structurally related to the product synthesized from the title boronic acid.
| Compound Name | Abbreviation | Melting Point (°C) | Clearing Point (°C) | Birefringence (Δn) | Dielectric Anisotropy (Δε) |
| 4'-Cyano-4-(trans-4-propylcyclohexyl)biphenyl | CCH-3 | 101.5 | 220.0 | 0.16 | +9.8 |
| 4'-Cyano-4-(trans-4-pentylcyclohexyl)biphenyl | CCH-5 | 95.0 | 239.0 | N/A | N/A |
| 4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl | F-PCH-3 | 94.0 | 178.0 | 0.12 | +5.0 |
| 4-Ethoxy-4'-(trans-4-propylcyclohexyl)biphenyl | E-PCH-3 | 115.0 | 238.0 | N/A | N/A |
Experimental Protocols
Protocol 1: Synthesis of 4'-Cyano-4-(trans-4-propylcyclohexyl)biphenyl via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 4'-cyano-4-(trans-4-propylcyclohexyl)biphenyl. Optimization of catalyst, base, solvent, and temperature may be required for maximum yield.
Materials:
-
This compound (1.0 equiv)
-
4-Bromobenzonitrile (1.05 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Ethanol
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromobenzonitrile, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Prepare a 2M aqueous solution of potassium carbonate using degassed water and add it to the reaction mixture.
-
Reaction: Vigorously stir the biphasic mixture and heat to reflux (approx. 85-95°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x volume of toluene used).
-
Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., ethanol, heptane) or by column chromatography on silica gel to yield the pure 4'-cyano-4-(trans-4-propylcyclohexyl)biphenyl.
Conclusion
This compound is an indispensable building block in the field of liquid crystal materials science. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to biphenyl and other poly-aromatic systems that form the core of high-performance liquid crystals. The protocols and data presented herein offer a foundational guide for researchers in the synthesis and characterization of novel mesogenic compounds for advanced display technologies and other photonic applications.
References
Application Notes and Protocols for the Synthesis of Biaryls using 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryls utilizing 4-(trans-4-Propylcyclohexyl)phenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This versatile building block is particularly valuable in the development of liquid crystals and has applications in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound is a key starting material in this reaction, offering a non-polar, sterically defined cyclohexylpropyl group that can be incorporated into various molecular scaffolds. This moiety is of significant interest for tuning the physical and electronic properties of molecules, for instance, in the design of liquid crystal displays and novel therapeutic agents.
This document outlines a general protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with aryl halides. A specific example for the synthesis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is also provided, a common intermediate in the manufacturing of liquid crystals.
General Reaction Scheme
The general reaction involves the coupling of this compound with an aryl halide (Ar-X, where X is typically Br or I) in the presence of a palladium catalyst and a base.
Caption: General Suzuki-Miyaura cross-coupling reaction scheme.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the synthesis of biaryls using this compound. The specific conditions may require optimization depending on the reactivity of the aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃))
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or dimethylformamide (DMF))
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 - 1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Addition of Base and Catalyst: Add the base (2.0 - 3.0 equivalents) and the palladium catalyst (0.01 - 0.05 equivalents) to the flask.
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Specific Protocol: Synthesis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This protocol details the synthesis of a specific biaryl compound commonly used in liquid crystal applications.
Materials:
-
This compound
-
1-Bromo-4-fluorobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve this compound (1.1 eq) and 1-bromo-4-fluorobenzene (1.0 eq) in a mixture of toluene (100 mL), ethanol (20 mL), and a 2M aqueous solution of potassium carbonate (50 mL).
-
Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the pure 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl as a white solid.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.
| Parameter | Value |
| Reactants | |
| This compound | 1.1 eq |
| 1-Bromo-4-fluorobenzene | 1.0 eq |
| Catalyst | |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 2 mol% |
| Base | |
| Base | K₂CO₃ |
| Equivalents of Base | 2.0 eq (in 2M aqueous solution) |
| Solvent System | Toluene/Ethanol/Water |
| Reaction Conditions | |
| Temperature | Reflux (~85-90 °C) |
| Reaction Time | 8 - 12 hours |
| Yield | > 85% (Isolated) |
| Product Characterization | |
| Appearance | White Solid |
| Purity (by GC) | > 99.5% |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in this document.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as potassium carbonate are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions should be conducted under an inert atmosphere to prevent catalyst degradation and side reactions.
Disclaimer: The protocols provided are for informational purposes only and should be performed by trained professionals in a laboratory setting. The user is responsible for all safety precautions.
Application Notes and Protocols for Suzuki Coupling with 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids. 4-(trans-4-Propylcyclohexyl)phenylboronic acid is a key building block in the synthesis of liquid crystals and other advanced materials, where the introduction of the 4-(trans-4-propylcyclohexyl)phenyl moiety is desired to impart specific physical and liquid crystalline properties. These resulting biaryl structures are of significant interest for applications in display technologies and as intermediates in the development of novel pharmaceuticals. This document provides detailed application notes and a general protocol for the Suzuki coupling reaction utilizing this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with a representative aryl bromide, 4-bromobenzonitrile, to yield 4'-cyano-4-(trans-4-propylcyclohexyl)-1,1'-biphenyl. The data is compiled from established Suzuki coupling methodologies and serves as a guide for reaction optimization.
| Parameter | Condition | Notes |
| Aryl Halide | 4-bromobenzonitrile | 1.0 equivalent |
| Boronic Acid | This compound | 1.1 - 1.5 equivalents |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1-5 mol% |
| Base | Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water | Typical ratios: 4:1 to 10:1 (organic:aqueous) |
| Temperature | 80 - 110 °C | Reflux conditions are common |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS |
| Typical Yield | 85 - 95% | Dependent on specific conditions and substrate purity |
Experimental Protocols
This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl halide. Researchers should optimize the conditions for their specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium Carbonate or Potassium Carbonate)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Ethanol (optional)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 8 mL of Toluene) and degassed water (e.g., 2 mL). If using a co-solvent system, the appropriate ratio should be added. Finally, add the palladium catalyst (0.02-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) to afford the pure biaryl product.
-
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
The Versatile Building Block: 4-(trans-4-Propylcyclohexyl)phenylboronic Acid for Advanced Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(trans-4-Propylcyclohexyl)phenylboronic acid is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of advanced materials. Its unique structure, featuring a rigid cyclohexyl ring, a phenyl group, and a reactive boronic acid moiety, imparts desirable properties to the resulting materials, including high thermal stability, specific liquid crystalline phases, and tailored electronic characteristics. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of liquid crystals and organic light-emitting diodes (OLEDs), two key areas where it has shown significant promise.
Application in Liquid Crystal Synthesis
The 4-(trans-4-propylcyclohexyl)phenyl moiety is a common structural motif in calamitic (rod-shaped) liquid crystals. The trans-cyclohexyl ring provides rigidity and helps to maintain a linear molecular shape, which is essential for the formation of nematic and smectic liquid crystal phases. The propyl chain contributes to the material's melting point and clearing point, while the phenylboronic acid group allows for the straightforward construction of more complex liquid crystal molecules through Suzuki-Miyaura cross-coupling reactions.
Quantitative Data for Liquid Crystal Precursors
The following table summarizes key physical properties of a liquid crystal precursor incorporating the 4-(trans-4-alkylcyclohexyl)phenyl core structure. This data is essential for designing liquid crystal mixtures with specific phase transition temperatures.
| Compound | Alkyl Group | Glass Transition Temperature (Tg) (°C) | Melting Point (°C) | Clearing Point (°C) | Reference |
| Polystyrene-co-4-(trans-4-propylcyclohexyl)phenoxymethyl | Propyl | ~95 | - | - | [1] |
| 4-Pentyl-4''-propyl-1,1':4',1''-terphenyl | Propyl | -67 (glass of Cr4 phase) | - | 83 (Iso-N) | [2] |
Note: Data for closely related compounds are provided for comparative purposes.
Experimental Protocol: Synthesis of a Biphenyl-Based Liquid Crystal Core via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a biphenyl-based liquid crystal core using this compound and a suitable aryl halide.
Workflow for Liquid Crystal Synthesis
Caption: Workflow for the synthesis and characterization of a biphenyl-based liquid crystal.
Materials:
-
This compound
-
A suitable aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene or a mixture of Toluene/Ethanol/Water)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the chosen aryl halide (1.1 equivalents), and the solvent (e.g., toluene).
-
Add an aqueous solution of the base (e.g., 2M potassium carbonate, 2.0 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.02 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the final liquid crystal compound.
-
Characterize the synthesized compound by determining its melting and clearing points using Differential Scanning Calorimetry (DSC) and observing its liquid crystalline textures using Polarized Optical Microscopy (POM).
Application in Organic Light-Emitting Diode (OLED) Material Synthesis
In the field of OLEDs, the biphenyl moiety and its derivatives are fundamental components of host and emitting materials. The rigid structure of this compound allows for the synthesis of thermally stable and amorphous materials, which are crucial for the longevity and efficiency of OLED devices. By coupling this boronic acid with various aromatic and heteroaromatic halides, a wide range of materials with tailored electronic properties (e.g., HOMO/LUMO levels, triplet energy) can be synthesized.
Quantitative Data for Biphenyl-Based OLED Host Materials
The performance of an OLED is highly dependent on the properties of the materials used. The following table presents typical performance data for OLEDs utilizing biphenyl-based host materials.
| Host Material Type | Dopant | Maximum External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Reference |
| Biphenyl-based | Green Phosphorescent | > 20 | > 60 | > 50 | [3] |
| Biphenyl-based | Blue Fluorescent | ~5-10 | ~5-15 | ~5-10 | [3] |
| Biphenyl-based | Red Phosphorescent | > 15 | > 20 | > 15 | [3] |
Note: This data represents typical ranges for OLEDs with biphenyl-based host materials and may not be specific to materials derived from this compound.
Experimental Protocol: Synthesis of a Biphenyl-Based OLED Host Material
This protocol provides a general method for the synthesis of a biphenyl-based host material for OLED applications via a Suzuki-Miyaura coupling reaction.
Workflow for OLED Host Material Synthesis
Caption: General workflow for the synthesis and characterization of an OLED host material.
Materials:
-
This compound
-
An appropriate aryl dihalide (e.g., 1,3-dibromobenzene)
-
Palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand like SPhos)
-
Base (e.g., K3PO4)
-
Solvent (e.g., Anhydrous Toluene or Dioxane)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (2.2 equivalents), the aryl dihalide (1.0 equivalent), the base (3.0 equivalents), and the palladium catalyst and ligand (typically 1-5 mol%).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Partition the filtrate between water and an organic solvent (e.g., dichloromethane).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
For OLED applications, the material should be further purified by temperature-gradient sublimation to achieve the high purity required for device fabrication.
-
Characterize the final product's structure, thermal stability (TGA/DSC), photophysical properties (UV-Vis and fluorescence spectroscopy), and electrochemical properties (Cyclic Voltammetry).
Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including catalyst, base, solvent, and temperature, may need to be optimized for specific substrates to achieve the best results. Always follow appropriate laboratory safety procedures.
References
- 1. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Suzuki Reactions with 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing palladium catalysts for Suzuki-Miyaura cross-coupling reactions involving 4-(trans-4-propylcyclohexyl)phenylboronic acid. This sterically hindered boronic acid is a critical building block in the synthesis of advanced materials, such as liquid crystals, and complex pharmaceutical intermediates.[1] The protocols and data presented herein are designed to facilitate the efficient and high-yield synthesis of biaryl compounds using this versatile reagent.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2][3]
For sterically demanding substrates like this compound, the choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as protodeboronation.
Palladium Catalyst Selection and Performance
A variety of palladium catalysts and phosphine ligands have been developed to facilitate the Suzuki-Miyaura coupling of challenging substrates. For sterically hindered arylboronic acids, catalysts with bulky and electron-rich phosphine ligands are often preferred as they promote the crucial transmetalation and reductive elimination steps of the catalytic cycle. The following table summarizes the performance of several common palladium catalysts in Suzuki-Miyaura reactions with relevant sterically hindered or functionalized substrates, providing a useful starting point for catalyst screening.
| Catalyst System | Aryl Halide/Triflate | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High | [4] |
| Pd(OAc)₂ / PPh₃ | Aryl Halide | Aryl Boronic Acid | Na₂CO₃ (2M aq.) | n-propanol/H₂O | Reflux | 1 | - | [2] |
| Pd(OAc)₂ / PCy₃ | Aryl/Vinyl Triflate | Aryl/Vinyl Boronic Acid | - | - | - | - | - | [5] |
| Pd(OAc)₂ / SPhos | Aryl Halide | Aryl Boronic Acid | K₃PO₄ or Cs₂CO₃ | Toluene or Toluene/H₂O | 110 | 24 | up to 72 | [5] |
| Pd/BI-DIME | Sterically Hindered Aryl Halide | Sterically Hindered Arylboronic Acid | - | - | - | - | High | |
| Pd₂ (dba)₃ / JohnPhos | Organic Halide | Boronic Acid | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | 90 | [6] |
| PdCu@Ti₃C₂ | Aryl Halide | Phenylboronic Acid | K₂CO₃ | H₂O | - | 1 | High | [7] |
Note: While the table provides data for analogous reactions, direct optimization for this compound is recommended.
Experimental Protocols
The following are generalized yet detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a good starting point for many aryl halide coupling partners.
Materials:
-
Aryl halide (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
1,4-Dioxane or Toluene
-
Water (if using a biphasic system)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, Pd(dppf)Cl₂·CH₂Cl₂, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 to 10:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or another suitable organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand
For less reactive aryl chlorides or more sterically hindered coupling partners, a more active catalyst system employing a Buchwald ligand such as SPhos or DavePHOS may be necessary.
Materials:
-
Aryl halide (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Buchwald Ligand (e.g., SPhos, XPhos, DavePHOS) (1.2 - 1.5 times the mol of Pd)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and the Buchwald ligand to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to form the active catalyst complex.
-
To this mixture, add the aryl halide, this compound, and the base.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization.
Visualizing the Suzuki-Miyaura Reaction
Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Suzuki-Miyaura Catalytic Cycle
General Experimental Workflow
The following diagram outlines a typical workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction.
Caption: General Suzuki Coupling Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-(trans-4-propylcyclohexyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is particularly valuable in the synthesis of liquid crystals, advanced materials, and pharmaceutical intermediates where its rigid cyclohexylpropyl moiety can impart desirable properties.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is favored in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Reaction Conditions for Coupling with this compound
The successful Suzuki-Miyaura coupling of this compound with various aryl halides is dependent on the careful selection of catalyst, base, and solvent. Due to the sterically demanding nature of the trans-4-propylcyclohexyl group, reaction conditions may require optimization to achieve high yields. Below is a summary of typical reaction conditions compiled from literature and generalized protocols.
Quantitative Data Summary
The following table summarizes common conditions for the Suzuki-Miyaura coupling of this compound with representative aryl halides. Please note that specific yields are highly substrate-dependent and the following data represents typical ranges and starting points for optimization.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1-ethylbenzene | Pd(OAc)₂ (1-3) | PPh₃ (2-6) | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 80-100 | 4-12 | 85-95 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene/Water | 90-110 | 6-16 | 80-92 |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | 1,4-Dioxane/Water | 80-100 | 8-24 | 88-96 |
| 2-Bromopyridine | PdCl₂(dppf) (3-5) | - | Cs₂CO₃ | DMF | 100-120 | 12-24 | 75-88 |
| 4-Iodoanisole | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | Ethanol/Water | Reflux | 2-6 | >90 |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general method suitable for a wide range of aryl bromides.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add toluene (e.g., 5 mL per mmol of aryl bromide) and ethanol (e.g., 2 mL per mmol of aryl bromide).
-
Add the 2 M aqueous sodium carbonate solution (2.0 equiv).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Protocol for Sterically Hindered or Electron-Deficient Aryl Halides
This protocol utilizes a more active catalyst system that can be beneficial for more challenging coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.02 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv), SPhos (0.02 equiv), and potassium phosphate (3.0 equiv) to a dry reaction vessel.
-
Add degassed 1,4-dioxane (e.g., 8 mL per mmol of aryl halide) and degassed water (e.g., 2 mL per mmol of aryl halide).
-
Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
The Role of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Advanced Optoelectronic Materials
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(trans-4-Propylcyclohexyl)phenylboronic acid is a key organic intermediate primarily utilized in the synthesis of advanced materials for optoelectronic applications, most notably for liquid crystals and as a precursor for Organic Light-Emitting Diode (OLED) materials. Its unique molecular structure, featuring a rigid phenylboronic acid group coupled with a non-polar propylcyclohexyl moiety, allows for the construction of molecules with specific thermal, optical, and electronic properties. This application note details the role of this compound in the synthesis of these materials, provides a general experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, and presents typical performance data for OLEDs employing derivative structures.
Core Application: A Building Block for Biphenyl Scaffolds
The primary utility of this compound lies in its function as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of OLED and liquid crystal materials, this boronic acid is instrumental in synthesizing biphenyl and other poly-aromatic structures.
The propylcyclohexyl group provides several key characteristics to the final molecule:
-
Solubility: The aliphatic cyclohexyl ring enhances the solubility of the resulting aromatic compounds in organic solvents, which is crucial for solution-based processing of OLED devices.
-
Thermal Stability: The saturated cyclohexyl ring contributes to the thermal stability of the final material.[2]
-
Morphology Control: The bulky nature of the cyclohexyl group can influence the solid-state packing of the synthesized molecules, which in turn affects the charge transport and emissive properties of the material in an OLED device.
For liquid crystals, the integration of the cyclohexyl ring and a benzene ring provides the necessary molecular architecture to achieve specific optical anisotropy and dielectric characteristics.[2]
Data Presentation: Performance of Biphenyl-Based Host Materials in OLEDs
| Parameter | Typical Value Range | Significance in OLED Performance |
| Maximum External Quantum Efficiency (EQE) | 15 - 25% | Measures the efficiency of converting electrical current to emitted photons. |
| Maximum Power Efficiency | 20 - 40 lm/W | Indicates the light output per unit of electrical power consumed. |
| Maximum Current Efficiency | 30 - 60 cd/A | Relates the luminance of the device to the driving current. |
| CIE Color Coordinates (x, y) | (0.14 - 0.16, 0.20 - 0.35) | Defines the color of the emitted light on the CIE 1931 color space. |
| Device Lifetime (LT₅₀ @ 1000 cd/m²) | > 100 hours | The time it takes for the device's initial luminance to decrease by 50%. |
Note: The performance of a specific material derived from this compound would be dependent on the final molecular structure and the overall OLED device architecture.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a biphenyl derivative using this compound via a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 4'-Substituted-4-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol, 1.2 equivalents) and the chosen aryl halide (1.0 mmol, 1.0 equivalent).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent and Base Addition: Under the inert atmosphere, add toluene (10 mL) followed by a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Reaction: Vigorously stir the biphasic mixture and heat to 80-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Logical Relationship: Role in Material Synthesis
Caption: Synthetic pathway from the boronic acid to final applications.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Propylcyclohexyl)phenylboronic acid is a versatile organic compound widely utilized as a building block in organic synthesis. Its rigid cyclohexylphenyl core structure makes it a valuable precursor in the development of liquid crystals and advanced materials. Furthermore, emerging research on phenylboronic acids suggests potential applications in medicinal chemistry, particularly in the modulation of cellular signaling pathways relevant to cancer research. These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions and an overview of its potential biological applications.
Chemical Properties
| Property | Value |
| CAS Number | 146862-02-4 |
| Molecular Formula | C₁₅H₂₃BO₂ |
| Molecular Weight | 246.16 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds. These structures are common motifs in liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active molecules. The reaction's tolerance to a wide range of functional groups and its mild conditions make it a powerful tool in organic synthesis.
Liquid Crystal Synthesis
The rigid and elongated structure imparted by the trans-4-propylcyclohexylphenyl group makes this boronic acid a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals. These materials are essential components in modern display technologies.
Potential Biological Applications
Recent studies have indicated that phenylboronic acids can exhibit inhibitory effects on cancer cell migration.[1] This is attributed to their ability to interfere with the Rho GTPase signaling pathway, which plays a crucial role in cytoskeletal dynamics and cell motility.[1][2][3][4][5] While research on the specific biological activity of this compound is ongoing, its parent structure suggests it may be a valuable tool for investigating and potentially targeting cancer cell metastasis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 1-bromo-4-ethylbenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (if using Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃])
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Potassium phosphate [K₃PO₄])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide [DMF])
-
Degassed water
-
Standard glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and degassed water). If using a solid catalyst and ligand, add them at this stage (e.g., Pd(PPh₃)₄, 0.03 mmol). If using a catalyst precursor like Pd(OAc)₂, add it along with the appropriate ligand.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Data Presentation
The following table provides a representative, hypothetical example of a Suzuki-Miyaura coupling reaction using this compound. Actual yields may vary depending on the specific substrates and reaction conditions.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 4'-Methoxy-4-(trans-4-propylcyclohexyl)-1,1'-biphenyl | 85-95 |
| 1-Bromo-4-ethylbenzene | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 16 | 4'-Ethyl-4-(trans-4-propylcyclohexyl)-1,1'-biphenyl | 80-90 |
Visualizations
References
- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki coupling reactions involving 4-(trans-4-Propylcyclohexyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling reactions, especially with a sterically bulky partner like this compound, can often be attributed to several key factors. A systematic check of the following is recommended:
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Catalyst and Ligand Activity: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the reaction.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere to prevent degradation.
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Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation. For hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. In some cases, a stronger base like potassium tert-butoxide (t-BuOK) may be required.
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Solvent Choice: The solvent can significantly influence the reaction rate and yield. Anhydrous and degassed solvents are essential to prevent catalyst deactivation by oxygen. Common solvent systems include toluene, dioxane, or THF, often with a small amount of water when using inorganic bases.
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Reaction Temperature: Sterically hindered couplings may require higher temperatures to proceed at a reasonable rate. However, excessive heat can lead to degradation of the catalyst or starting materials.
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Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. It can be minimized by using anhydrous conditions and selecting the appropriate base.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can lead to oxidative coupling. To minimize this:
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Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
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Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox if possible.
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High-Purity Reagents: Use high-purity this compound to minimize impurities that might promote side reactions.[2]
Q3: How can I improve the solubility of this compound in my reaction mixture?
A3: Poor solubility of the boronic acid can lead to slow reaction rates and low yields. Consider the following:
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Solvent System: Experiment with different solvent mixtures. A combination of a non-polar solvent like toluene or dioxane with a more polar co-solvent might improve solubility.
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Temperature: Gently warming the reaction mixture may help dissolve the boronic acid.
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Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate salt to the organic phase.
Troubleshooting Guides
Issue 1: Low to No Product Formation
This is a common issue when working with sterically demanding substrates. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Protodeboronation
Protodeboronation is the undesired cleavage of the C-B bond, leading to a loss of the boronic acid starting material.
Caption: Troubleshooting workflow for protodeboronation.
Data Presentation: Optimizing Reaction Conditions
The following tables provide example data for optimizing the Suzuki coupling of this compound with a generic aryl bromide (Ar-Br). These tables are illustrative and optimal conditions may vary depending on the specific aryl halide used.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 75 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 85 |
| 4 | XPhos Pd G3 (2) | - | Cs₂CO₃ | THF | 80 | 92 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos Pd G3 | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 65 |
| 2 | XPhos Pd G3 | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 88 |
| 3 | XPhos Pd G3 | Cs₂CO₃ (2) | THF | 80 | 92 |
| 4 | XPhos Pd G3 | t-BuOK (1.5) | Toluene (anhydrous) | 80 | 78 |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
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Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
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Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
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Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
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Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualization of Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
References
Technical Support Center: Purification of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(trans-4-Propylcyclohexyl)phenylboronic acid after its synthesis. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent or solvent system is too effective at room temperature, keeping the product dissolved.- Insufficient cooling of the crystallization mixture.- The initial crude product was of very low purity. | - Solvent Selection: Test a range of solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this nonpolar compound, consider solvent systems like hexanes/ethyl acetate, toluene, or heptane. Start with a small amount of crude material to find the optimal solvent.- Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.- Purity Check: Analyze the purity of your crude product before recrystallization (e.g., by TLC or ¹H NMR) to set realistic expectations for yield. |
| Oily Product Instead of Crystals | - Presence of significant amounts of impurities that are oils at room temperature.- The compound has a low melting point, or the impurities are depressing the melting point. | - Trituration: Attempt to solidify the oil by stirring it vigorously with a poor solvent (e.g., cold hexanes). This can sometimes induce crystallization and wash away oily impurities.- Column Chromatography: If trituration fails, column chromatography is the recommended next step to separate the desired product from oily byproducts. |
| Product Streaks on TLC Plate During Column Chromatography | - The boronic acid is interacting strongly with the acidic silica gel.- The chosen eluent is not polar enough to effectively move the compound. | - Modified Silica Gel: Consider deactivating the silica gel by adding a small amount of a modifier like triethylamine (1-2%) to the eluent system to reduce the acidity of the stationary phase.- Solvent System Adjustment: Gradually increase the polarity of your eluent. A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of a more polar solvent like methanol (0.5-1%) can sometimes improve peak shape. |
| Presence of a Less Polar Impurity by TLC/NMR | - Formation of the corresponding boronic anhydride (a trimer, also known as a boroxine). This is a common issue with boronic acids upon standing or during purification.[1] | - The boroxine is in equilibrium with the boronic acid and will often hydrolyze back to the acid in the presence of water. For many applications, such as Suzuki-Miyaura coupling, the mixture can be used directly.[2]- To isolate the pure boronic acid, you can dissolve the mixture in a solvent like diethyl ether and wash with a small amount of water. The boronic acid is more polar and may partition favorably into the aqueous layer or the organic layer with increased water content, while the less polar anhydride remains in the organic layer. Subsequent drying and removal of the solvent should yield the boronic acid. Note that the anhydride can reform upon storage. |
| Multiple Spots on TLC After Purification | - Incomplete separation of byproducts from the synthesis.- Decomposition of the product on the silica gel column. | - Re-purification: If significant impurities remain, a second purification step may be necessary. This could be another column chromatography with a different solvent system or recrystallization.- Analysis of Byproducts: Try to identify the impurities (e.g., by mass spectrometry) to better understand their origin and select a more appropriate purification strategy. Common byproducts from Suzuki-Miyaura or Grignard synthesis routes include homocoupled products and dehalogenated starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in commercially available this compound?
A1: The most common impurity is the corresponding boronic anhydride, also known as a boroxine. This is a cyclic trimer formed by the dehydration of three boronic acid molecules.[1] Its presence is often indicated by a less polar spot on a TLC plate compared to the boronic acid.
Q2: Can I use this compound that contains the anhydride directly in my reaction?
A2: In many cases, yes. The formation of the boroxine is a reversible equilibrium.[2] For reactions that are run in the presence of water or a protic solvent, such as the Suzuki-Miyaura coupling, the boroxine will typically hydrolyze back to the monomeric boronic acid under the reaction conditions.
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: Due to the nonpolar nature of the propylcyclohexyl group, a good starting eluent system for normal-phase silica gel chromatography is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the desired compound.
Q4: My purified product shows a broad peak in the ¹H NMR spectrum for the B(OH)₂ protons. Is this normal?
A4: Yes, this is very common for boronic acids. The hydroxyl protons are often broad due to exchange with trace amounts of water and quadrupolar relaxation from the boron nucleus. Sometimes, these protons are not observed at all. Adding a drop of D₂O to the NMR tube will cause the B(OH)₂ protons to exchange with deuterium, and the peak will disappear, which can be a useful diagnostic tool.
Q5: How should I store purified this compound?
A5: To minimize the formation of the boronic anhydride, the purified compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying solid crude material that is relatively free of oily impurities.
Methodology:
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., heptane, toluene, or a mixture of hexanes and ethyl acetate). Heat the mixture gently. The ideal solvent will fully dissolve the compound when hot but show low solubility at room temperature.
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Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen recrystallization solvent portion-wise while heating the flask (e.g., in a water bath) until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is recommended for crude material containing multiple impurities or oily substances.
Methodology:
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TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will show the desired product with an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
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Column Packing: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of the crude product. Pack the column using the chosen eluent system (the "mobile phase").
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Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
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Elution: Elute the column with the mobile phase. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
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Drying: Dry the purified product under high vacuum to remove any residual solvent.
Quantitative Data Summary
The following table provides typical, estimated values for the purification of this compound. Actual results may vary depending on the purity of the crude material and the specific experimental conditions.
| Purification Method | Parameter | Typical Value | Notes |
| Recrystallization | Starting Purity | 85-95% | Purity determined by HPLC or ¹H NMR |
| Final Purity | >98% | Purity determined by HPLC or ¹H NMR | |
| Recovery | 60-80% | Highly dependent on initial purity and solvent choice | |
| Solvent System | Heptane or Hexanes/Ethyl Acetate (e.g., 9:1) | The optimal solvent should be determined experimentally | |
| Column Chromatography | Starting Purity | 50-90% | Effective for a wide range of initial purities |
| Final Purity | >99% | Can achieve very high purity | |
| Recovery | 70-90% | Dependent on separation efficiency and loading | |
| Eluent System | Hexanes/Ethyl Acetate Gradient (e.g., 5% to 20% EtOAc) | The gradient slope should be optimized based on TLC analysis |
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Troubleshooting Logic for Low Recrystallization Yield
This diagram outlines the decision-making process when troubleshooting low yields after recrystallization.
References
Technical Support Center: 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-(trans-4-Propylcyclohexyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound in a tightly closed container, protected from moisture.[1] Several suppliers recommend storage in a cool, dark place, with temperatures ranging from 2-8°C or, for long-term storage, -20°C.[1][2] The product should be handled under an inert gas atmosphere, such as argon.[1][3]
Q2: Why is there variability in the recommended storage temperatures from different suppliers?
A2: The variability in recommended storage temperatures (room temperature to -20°C) likely reflects different purity grades and intended durations of storage. While the compound is generally stable at room temperature, storage at lower temperatures (2-8°C or -20°C) minimizes the rate of potential degradation pathways, such as oxidation and anhydride formation, ensuring the highest purity over long-term storage.[1][2]
Q3: The product name mentions it "contains varying amounts of Anhydride." What does this mean?
A3: The presence of "varying amounts of Anhydride" indicates that the boronic acid can undergo dehydration to form a cyclic anhydride, known as a boroxine.[3] This is a common equilibrium for many boronic acids. The amount of anhydride present can vary between batches and may increase over time with improper storage (e.g., exposure to heat or non-anhydrous conditions).
Q4: What are the signs of degradation for this compound?
A4: Visual signs of degradation can include a change in the physical appearance of the white, crystalline powder, such as clumping or discoloration. A more definitive sign of degradation is a decrease in performance in chemical reactions, such as lower yields in Suzuki-Miyaura coupling reactions. Spectroscopic analysis (e.g., NMR) can also be used to assess the purity and identify the presence of degradation products.
Q5: In what solvents is this compound soluble?
A5: The compound is reported to be slightly soluble in methanol.[2] For applications such as cross-coupling reactions, it is typically dissolved in organic solvents like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF), often with the addition of a base.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low reaction yield in Suzuki-Miyaura coupling | Degradation of the boronic acid due to improper storage (exposure to air or moisture). | - Use a fresh bottle of the reagent. - Ensure the reaction is performed under anhydrous conditions. - Consider performing a purity check of the boronic acid via NMR or LC-MS. |
| Inconsistent reaction results between batches | Variation in the boronic acid/anhydride ratio between different lots. | - Standardize on a single lot for a series of experiments. - If possible, quantify the active boronic acid content before use. |
| Compound appears clumpy or discolored | Absorption of moisture and/or degradation. | - The compound may be of lower purity. Consider purifying the material before use (e.g., by recrystallization if a suitable solvent system can be identified). - For critical applications, it is recommended to use a new, unopened container of the reagent. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | - Refer to literature for the specific reaction being performed to identify suitable solvents. - Gentle heating and sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C15H23BO2 | [3] |
| Molecular Weight | 246.15 g/mol | [3] |
| Physical State | Powder to crystal | [2] |
| Color | White to Almost white | |
| pKa (Predicted) | 8.70 ± 0.17 | [2] |
| Density (Predicted) | 1.03 ± 0.1 g/cm³ | [2] |
| Solubility | Slightly soluble in Methanol | [2] |
Recommended Storage Conditions
| Parameter | Condition | Source |
| Temperature | 2-8°C or -20°C | [1][2] |
| Atmosphere | Inert gas (e.g., Argon) | [1][3] |
| Container | Tightly closed | [1] |
| Other | Protect from moisture, store in a dry place | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability via ¹H NMR
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
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Add a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).
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Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative analysis.
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NMR Acquisition:
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Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all protons.
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-
Data Analysis:
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Integrate the signals corresponding to the aromatic protons of the boronic acid and the protons of the internal standard.
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Compare the integral of the analyte to the integral of the internal standard to determine the purity of the boronic acid.
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The presence of broad signals in the aromatic region may indicate the formation of the boroxine (anhydride).
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Visualizations
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: Equilibrium between boronic acid and its anhydride (boroxine).
References
Technical Support Center: 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 4-(trans-4-Propylcyclohexyl)phenylboronic acid. This sterically hindered boronic acid is a valuable building block, particularly in the synthesis of liquid crystals and other advanced materials. However, its unique structure can present challenges, primarily in the form of side reactions during Suzuki-Miyaura cross-coupling. This guide offers targeted advice to help you optimize your reaction conditions and maximize your desired product yield.
Troubleshooting Guide: Common Side Reactions
The two most prevalent side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions are protodeboronation and homocoupling . Understanding the causes of these side reactions is key to mitigating their occurrence.
dot
Caption: Initial troubleshooting workflow for reactions with this compound.
Issue 1: Protodeboronation
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes your starting material and reduces the overall yield of the desired cross-coupled product.
dot
Caption: Competing pathways of protodeboronation and desired cross-coupling.
Troubleshooting Strategies for Protodeboronation:
| Symptom | Potential Cause | Recommended Solution |
| Significant amount of propylcyclohexylbenzene observed by GC-MS or NMR. | Presence of excess water and/or strong base. | Use milder bases such as K₂CO₃ or K₃PO₄ instead of NaOH or KOH.[1] Employ anhydrous solvents and ensure all reagents are dry. If water is necessary as a co-solvent, minimize the amount. |
| Reaction stalls with starting material still present. | Decomposition of the boronic acid over the course of the reaction. | Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These can release the boronic acid slowly into the reaction mixture, minimizing its decomposition. |
| Low yield despite trying different bases and solvents. | The rate of protodeboronation is competitive with the rate of cross-coupling. | Increase the rate of the desired reaction by using a more active palladium catalyst or ligand. Bulky, electron-rich phosphine ligands can sometimes accelerate the cross-coupling pathway. However, be aware that in some cases, bulky ligands can also promote protodeboronation. |
Issue 2: Homocoupling
Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen and can be a significant issue if the reaction is not performed under strictly inert conditions.
dot
Caption: Competing pathways of homocoupling and desired cross-coupling.
Troubleshooting Strategies for Homocoupling:
| Symptom | Potential Cause | Recommended Solution |
| Formation of a symmetrical biaryl of the boronic acid is detected. | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents.[2] Perform the reaction under a strict inert atmosphere (e.g., nitrogen or argon). The freeze-pump-thaw method is highly effective for removing dissolved oxygen. |
| Homocoupling persists even with careful degassing. | Use of a Pd(II) precatalyst which is not efficiently reduced to the active Pd(0) species. | Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, the addition of a mild reducing agent may help, but this should be approached with caution as it can interfere with the catalytic cycle. |
| Significant homocoupling at the beginning of the reaction. | A high concentration of the boronic acid at the start of the reaction can favor homocoupling. | If feasible, consider slow addition of the boronic acid to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to these side reactions?
The bulky trans-4-propylcyclohexyl group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step of the Suzuki-Miyaura catalytic cycle. This can slow down the desired cross-coupling reaction, providing more opportunity for competing side reactions like protodeboronation and homocoupling to occur.
Q2: I am observing both protodeboronation and homocoupling. Which should I address first?
Generally, it is advisable to first ensure your reaction is rigorously deoxygenated to minimize homocoupling, as this is often the more straightforward issue to resolve. Once homocoupling is minimized, you can then focus on optimizing conditions to reduce protodeboronation.
Q3: Can the choice of aryl halide coupling partner affect the extent of these side reactions?
Yes. More reactive aryl halides (e.g., aryl iodides and bromides) will undergo oxidative addition to the palladium catalyst more readily, which can lead to a faster overall cross-coupling reaction, thereby potentially outcompeting the side reactions. Less reactive aryl chlorides may require more forcing conditions (higher temperatures, longer reaction times), which can exacerbate the protodeboronation of the boronic acid.
Q4: Are there any analytical techniques to quantify the amount of side products?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying the volatile protodeboronated product (propylcyclohexylbenzene). High-Performance Liquid Chromatography (HPLC) can be used to quantify the desired product and the less volatile homocoupling product. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed to determine the relative ratios of all components in the crude reaction mixture.
Experimental Protocols
The following are general starting protocols for a Suzuki-Miyaura coupling reaction with this compound. Optimization will likely be necessary based on the specific aryl halide used.
Protocol 1: General Conditions for Suzuki-Miyaura Coupling
dot
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
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Aryl halide (1.0 eq)
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This compound (1.2 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃, 2.0 eq)
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Degassed solvent (e.g., Toluene, Dioxane, or DME/water mixture)
Procedure:
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To a flame-dried flask under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, base, and palladium catalyst.
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Add the degassed solvent via syringe.
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Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Using a Boronic Ester to Minimize Protodeboronation
Procedure:
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Synthesis of the Pinacol Ester: this compound can be converted to its pinacol ester by reacting it with pinacol in a suitable solvent (e.g., toluene or THF) with removal of water, often using a Dean-Stark apparatus.
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Suzuki-Miyaura Coupling: Follow the general procedure in Protocol 1, substituting the boronic acid with its pinacol ester (typically 1.1-1.2 equivalents). Note that the reaction may require slightly longer reaction times or higher temperatures to facilitate the in-situ hydrolysis of the ester to the active boronic acid.
References
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions Involving Substituted Boronic Acids
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during Suzuki-Miyaura cross-coupling reactions, particularly those involving substituted boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction is failing to give any product or shows very low yield. What are the primary factors to investigate?
A1: A failed Suzuki reaction can be attributed to several factors. A systematic check of the following is recommended:
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Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, especially if yours is air-sensitive.[1]
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Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[1][2] It is crucial to properly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]
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Reagent Purity and Stability: The purity of both the aryl halide and the boronic acid is critical.[3] Boronic acids can degrade over time, particularly through protodeboronation.[1] Verify the integrity of your starting materials.
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Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for the reaction's success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the reactants or products.[1] For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[1]
Q2: I am observing significant formation of a byproduct from the homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[2][4] To suppress this unwanted reaction:
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Rigorous Exclusion of Oxygen: Ensure the reaction is performed under strictly anaerobic conditions. Sub-surface sparging of the reaction mixture with an inert gas like nitrogen before adding the catalyst can be very effective.[5][6]
-
Choice of Palladium Source: Some palladium sources are more prone to promoting homocoupling. Using a Pd(0) source directly or ensuring the complete reduction of a Pd(II) precatalyst can be beneficial. Using palladium on carbon (Pd/C) has been shown to reduce homocoupling compared to Pd(OAc)₂.[5]
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the catalytic cycle.[5][6]
-
Slow Addition of Boronic Acid: In some instances, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of homocoupling.[7]
Q3: My boronic acid is undergoing protodeboronation. What strategies can I employ to prevent this?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a significant decomposition pathway, especially for electron-rich, heteroaromatic, or vinyl boronic acids.[1][4] This side reaction is often accelerated by strong bases and the presence of water.[1][4]
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce or eliminate protodeboronation.[1]
-
Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable towards protodeboronation than the corresponding boronic acids and can be used as effective alternatives.[8][9] Diethanolamine (DABO) boronates also offer enhanced stability.[10]
Q4: I am working with a sterically hindered boronic acid (e.g., with ortho-substituents) and the reaction is very sluggish. What modifications should I try?
A4: Steric hindrance can significantly slow down the key steps of the Suzuki reaction, namely transmetalation and reductive elimination.[1] Overcoming this challenge often requires more forcing conditions and specialized catalyst systems.[11]
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates.[7] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][7]
-
Higher Temperatures: Increasing the reaction temperature can help to overcome the activation energy barrier imposed by steric hindrance.[12]
-
Choice of Base and Solvent: For sterically demanding couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in anhydrous polar aprotic solvents like dioxane, DMF, or toluene are often more effective.[7]
Q5: My reaction involving an electron-deficient boronic acid is not proceeding efficiently. What are the likely issues and solutions?
A5: Electron-deficient boronic acids can be challenging substrates due to a slower rate of transmetalation.[13][14]
-
Catalyst System: Employing highly active catalyst systems is crucial. Catalysts based on bulky, electron-rich ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) can promote the necessary rapid oxidative addition and facilitate transmetalation.[13]
-
Base Selection: A suitable base is required to facilitate the formation of the boronate "ate" complex, which is more nucleophilic and reactive in the transmetalation step. Stronger bases like K₃PO₄ are often effective.[13]
-
Solvent System: The choice of solvent can influence the solubility of the reagents and the reaction kinetics. Aprotic polar solvents or biphasic systems like toluene/water or dioxane/water are commonly used.[13]
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving challenging substituted boronic acids.
Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Boronic Acids [13]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for challenging substrates. | 1-3 |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yields [15]
| Base | Typical Substrate | Solvent | Typical Yield Range (%) | Notes |
| K₃PO₄ | Aryl bromides/chlorides | Toluene/H₂O, Dioxane/H₂O | 80-99% | Very effective for many couplings, promotes high reaction rates. |
| K₂CO₃ | Aryl bromides | Ethanol/H₂O, DMF | 70-95% | A common and moderately strong base. |
| Cs₂CO₃ | Sterically hindered substrates | Dioxane, Toluene | 75-98% | Highly effective due to its high solubility in organic solvents. |
| KF | Base-sensitive substrates | THF, Dioxane | Moderate to high | Fluoride ions are believed to uniquely activate the boronic acid.[16] |
| NaOH | Aryl bromides | THF/H₂O | ~70% | A strong base that can sometimes lead to side reactions.[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid [7]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) followed by the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Minimizing Protodeboronation using a Boronic Ester [4]
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), the boronic ester (e.g., pinacol boronate, 1.1-1.3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or KF, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the mixture with stirring at a suitable temperature (e.g., 90 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic phase, concentrate, and purify the residue by chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
improving solubility of 4-(trans-4-Propylcyclohexyl)phenylboronic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(trans-4-Propylcyclohexyl)phenylboronic acid in reaction media.
Troubleshooting Guide: Improving Solubility
Low solubility of this compound can lead to poor reaction kinetics, incomplete conversions, and difficulties in purification. This guide provides a systematic approach to troubleshoot and resolve these issues.
Issue 1: The boronic acid does not fully dissolve in the initial reaction solvent.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice: The nonpolar nature of the propylcyclohexyl group and the polar boronic acid group give the molecule a mixed polarity, making solvent selection critical. | 1. Solvent Screening: Test solubility in a range of solvents with varying polarities. Ethers (like THF, 2-MeTHF, dioxane) and aromatic hydrocarbons (like toluene) are common starting points for Suzuki-Miyaura reactions. For this specific boronic acid, its significant nonpolar character may favor less polar solvents. 2. Use of Co-solvents: Employ a mixture of solvents. A common combination is an aqueous/organic biphasic system (e.g., Toluene/Water, THF/Water). The presence of water can help dissolve the base and the boronate species formed in situ.[1][2] 3. Elevated Temperature: Gently heating the reaction mixture can significantly increase the solubility of the boronic acid. |
| Presence of Boroxine: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. These trimers often have different solubility profiles and may be less reactive. | 1. Conversion to Boronic Acid: The equilibrium between the boronic acid and its boroxine can often be shifted back towards the monomeric acid by the addition of water to the reaction mixture. 2. Use of Boronic Esters: Consider converting the boronic acid to a more soluble boronic ester derivative, such as a pinacol ester. Boronic esters often exhibit improved solubility in organic solvents and can be used directly in coupling reactions.[3][4][5][6] |
Issue 2: The reaction is sluggish or incomplete, suggesting a solubility-limited reaction rate.
| Possible Cause | Suggested Solution |
| Poor Availability of the Boronic Acid: Even if partially soluble, the concentration of the dissolved boronic acid in the reaction phase may be too low for efficient transmetalation. | 1. Addition of a Base: The base is crucial not only for the catalytic cycle but also for forming a more nucleophilic and often more soluble boronate species.[1][7] Experiment with different inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and their solubility in the chosen solvent system. The solubility of the base itself can be a limiting factor.[8] 2. Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can facilitate the transfer of the boronate from the aqueous or solid phase to the organic phase where the catalyst resides.[9] |
| Catalyst Deactivation: Poor solubility can lead to localized high concentrations of reagents, potentially causing catalyst decomposition. | 1. Slow Addition: If the boronic acid is added as a solid, consider adding it portion-wise or as a slurry in one of the reaction solvents to maintain a low, steady concentration in the reaction mixture. 2. Use of Robust Ligands: Employ palladium catalysts with bulky, electron-rich phosphine ligands that are more resistant to deactivation and can promote the reaction even at lower substrate concentrations. |
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound expected to be soluble?
A1: Based on supplier information, this compound is described as being slightly soluble in methanol.[10][11] Due to its chemical structure, which contains a large nonpolar propylcyclohexyl group and a polar phenylboronic acid moiety, its solubility will vary. Generally, for similar arylboronic acids, ethers (like THF, dioxane) and ketones are good solvents, while hydrocarbons (like hexane, cyclohexane) are poor solvents.[3][5][6] For reaction purposes, a mixture of solvents, such as toluene/water or THF/water, is often employed to balance the solubility of the various reactants.
Q2: Can I use water in my reaction to improve the solubility of the boronic acid?
A2: Yes, the addition of water to form a biphasic or aqueous-organic system is a common and effective strategy in Suzuki-Miyaura coupling reactions. Water can help dissolve the inorganic base and facilitate the formation of the reactive boronate species.[1][2][9] It can also help to break down the boroxine (trimeric anhydride) back into the monomeric boronic acid.
Q3: My boronic acid seems to be insoluble in the reaction mixture. Will the reaction still proceed?
A3: Reactions can sometimes proceed even if the boronic acid is not fully dissolved, as it may slowly dissolve as it is consumed (Le Chatelier's principle). However, this often results in long reaction times and incomplete conversion. For a more efficient and reproducible reaction, it is highly recommended to find conditions where the boronic acid is at least partially soluble or to use techniques to enhance its availability in the reaction phase, such as using a co-solvent, a phase-transfer catalyst, or converting it to a more soluble derivative.
Q4: What is a boroxine, and how does it affect solubility and reactivity?
A4: A boroxine is a cyclic trimer formed by the dehydration of three boronic acid molecules. This compound is often supplied containing varying amounts of its anhydride (boroxine).[10][12] Boroxines have different physical properties, including solubility, compared to their corresponding boronic acids. While they are often competent in cross-coupling reactions, their reactivity can be lower. The presence of water and a base in the reaction mixture can typically hydrolyze the boroxine back to the active boronic acid monomer.
Q5: Would converting the boronic acid to its pinacol ester improve its solubility?
A5: Yes, converting a boronic acid to its corresponding pinacol ester is a widely used strategy to improve solubility in organic solvents and also enhance its stability for storage.[3][4][5][6] Boronic esters are generally more soluble in a wider range of organic solvents compared to the parent boronic acids. The pinacol ester can then be used directly in the Suzuki-Miyaura coupling reaction.
Quantitative Data: Solubility of Phenylboronic Acid
| Solvent | Solubility of Phenylboronic Acid | Reference |
| Dipropyl ether | High | [3][5] |
| Acetone | High | [3][5] |
| 3-Pentanone | High | [3][5] |
| Chloroform | Moderate | [3][5] |
| Methylcyclohexane | Very Low | [3][5] |
| Water (20 °C) | 1.9 g / 100 g | [5][6] |
Note: The large nonpolar propylcyclohexyl group in this compound will likely decrease its solubility in polar solvents and increase its solubility in nonpolar solvents compared to phenylboronic acid.
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility using a Co-solvent and Base
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a mixture of solvents, for example, toluene and water in a 4:1 to 1:1 ratio.
-
Add the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Stir the mixture at room temperature and observe for dissolution.
-
If the boronic acid remains largely undissolved, gradually heat the reaction mixture to 60-100 °C.
-
Monitor the reaction progress by TLC or GC/LC-MS.
Protocol 2: Conversion to the Pinacol Ester for Improved Solubility
-
In a round-bottom flask, suspend this compound (1.0 equivalent) and pinacol (1.1 equivalents) in a suitable solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude this compound pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Visualizations
Caption: A workflow for troubleshooting poor solubility issues.
Caption: Factors influencing the solubility of the boronic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. wwjmrd.com [wwjmrd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. This compound | 146862-02-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID CAS#: 146862-02-4 [m.chemicalbook.com]
- 12. calpaclab.com [calpaclab.com]
Technical Support Center: Preventing Protodeboronation of 4-(trans-4-Propylcyclohexyl)phenylboronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate protodeboronation of 4-(trans-4-propylcyclohexyl)phenylboronic acid during chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura coupling with this compound, this side reaction consumes the starting material and forms 1-propyl-4-phenylcyclohexane as a byproduct, which reduces the yield of the desired coupled product and complicates purification.[1]
Q2: What are the primary factors that cause protodeboronation?
Several factors can promote protodeboronation, especially under the basic conditions typical for Suzuki-Miyaura couplings.[3] Key contributors include:
-
Presence of Protic Sources: Water is a primary proton source for this reaction.[1]
-
High pH (Base): The reaction is often base-catalyzed.[1][4] Strong bases like hydroxides can accelerate the process.[5]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[5][6]
-
Inefficient Catalysis: A slow desired cross-coupling reaction allows more time for the boronic acid to decompose via the competing protodeboronation pathway.[5]
-
Oxygen: While not a direct cause of protodeboronation, the presence of oxygen can lead to other side reactions like homocoupling and catalyst degradation.[2]
-
Catalyst Ligands: Some bulky phosphine ligands, while effective for cross-coupling, can paradoxically promote palladium-catalyzed protodeboronation.[7][8]
Q3: How can I detect and quantify the extent of protodeboronation?
Protodeboronation can be identified by detecting the corresponding byproduct, 1-propyl-4-phenylcyclohexane, in the crude reaction mixture. The most common analytical techniques for detection and quantification are:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
High-Performance Liquid Chromatography (HPLC) with a UV detector
Quantification is achieved by comparing the peak area of the byproduct against the desired product or a known internal standard. This allows for the calculation of relative percentages and helps in optimizing reaction conditions.
Q4: What is the single most effective strategy to prevent protodeboronation?
Converting the boronic acid to a more stable derivative is the most robust strategy.[1] Potassium trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable.[2][9] These derivatives act as "slow-release" sources of the boronic acid under reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing its decomposition.[1][10] Potassium trifluoroborates are particularly advantageous as they are generally stable to air and moisture.[11]
Troubleshooting Guides
Problem: Low yield of the desired product with significant formation of 1-propyl-4-phenylcyclohexane byproduct.
This is a classic symptom of protodeboronation. The following table outlines potential causes and recommended solutions to prioritize the desired Suzuki-Miyaura coupling pathway.
| Possible Cause | Recommended Solution & Rationale |
| 1. Presence of Water | Use Anhydrous Conditions: Thoroughly dry all glassware in an oven (>120 °C) and cool under an inert atmosphere. Use anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF) and ensure all reagents are dry. Water is a key reactant in base-catalyzed protodeboronation.[1][5][12] |
| 2. High Reaction Temperature | Lower the Temperature: Attempt the reaction at the lowest temperature that provides efficient catalytic turnover (e.g., start at 60-80 °C).[5] Higher temperatures disproportionately accelerate the rate of protodeboronation compared to the coupling reaction.[6] |
| 3. Inappropriate Base | Screen Weaker Bases: Avoid strong bases like NaOH and KOH. Use milder, non-hydroxide bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF), which are effective for coupling but less likely to promote protodeboronation.[5] |
| 4. Slow Catalytic Turnover | Optimize the Catalyst System: Use a highly active palladium precatalyst and/or ligand (e.g., Buchwald-type systems) to accelerate the Suzuki coupling.[5][13] A faster desired reaction will outcompete the protodeboronation side reaction. Consider a modest increase in catalyst loading if the reaction is sluggish. |
| 5. Boronic Acid Instability | Convert to a Stable Derivative: Before the coupling reaction, convert the this compound to its corresponding potassium trifluoroborate salt or MIDA boronate. These derivatives are significantly more stable and provide a slow release of the boronic acid, minimizing decomposition.[1][9][10] |
Data Presentation: Effect of Reaction Parameters on Protodeboronation
The following tables summarize the expected impact of changing key reaction parameters based on established principles for similar boronic acids.
Table 1: Influence of Base and Solvent on Product vs. Byproduct Ratio
| Base | Solvent System | Expected Yield of Coupled Product | Expected % of Protodeboronation Byproduct |
|---|---|---|---|
| NaOH | Dioxane/H₂O (4:1) | Low | High (>40%) |
| K₃PO₄ | Dioxane/H₂O (4:1) | Moderate | Moderate (10-25%) |
| K₃PO₄ | Anhydrous Toluene | High | Low (<5%) |
| Cs₂CO₃ | Anhydrous Dioxane | High | Low (<5%) |
Data is illustrative, based on general principles to suppress base-catalyzed protodeboronation.[5]
Table 2: Influence of Temperature on Product vs. Byproduct Ratio
| Temperature | Expected Yield of Coupled Product | Expected % of Protodeboronation Byproduct |
|---|---|---|
| 110 °C | Moderate | High (>30%) |
| 80 °C | High | Low (<5%) |
| 60 °C | High (may be slower) | Very Low (<2%) |
Data is illustrative, assuming an optimized catalyst system. Lower temperatures consistently reduce protodeboronation.[5]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol employs anhydrous conditions and a mild base to favor the cross-coupling reaction.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.3 equiv)
-
Palladium Catalyst (e.g., SPhos Pd G3, 2 mol%)
-
Anhydrous Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous Solvent (e.g., Toluene or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous K₃PO₄, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via a dry syringe.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Boronic Acid Addition: Under a positive pressure of inert gas, add the this compound.
-
Reaction: Heat the mixture to the desired temperature (recommend starting at 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Potassium 4-(trans-4-Propylcyclohexyl)phenyltrifluoroborate
This protocol converts the boronic acid to its highly stable trifluoroborate salt, which is the recommended reagent for challenging couplings.
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
Dissolution: In a flask, dissolve the this compound in methanol.
-
KHF₂ Addition: Prepare a saturated aqueous solution of potassium hydrogen fluoride. Add this solution dropwise to the boronic acid solution with stirring.
-
Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will begin to precipitate. Continue stirring for 1-2 hours.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water, cold methanol, and finally with acetone to aid in drying.
-
Drying: Dry the resulting white solid under high vacuum. The stable potassium trifluoroborate salt can be stored and used in Suzuki-Miyaura reactions (typically with a base like Cs₂CO₃ in a THF/H₂O solvent system).[9]
Visualizations
Caption: Competing pathways in a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for protodeboronation.
Caption: Core causes and prevention strategies overview.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potassium Trifluoroborate Salts [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 4-(trans-4-Propylcyclohexyl)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl impurities and reduced yields of the desired cross-coupled product. This guide addresses the primary causes and provides specific troubleshooting steps.
Issue: Significant Formation of Homocoupling Byproduct (4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl)
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II) species, which can facilitate homocoupling.[1] |
| Use of Pd(II) Precatalyst | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). If a Pd(II) source is used, consider the in-situ reduction to the active Pd(0) species. Incomplete reduction can leave residual Pd(II) that promotes homocoupling.[2] |
| Slow or Inefficient Reduction of Pd(II) | If using a Pd(II) precatalyst, add a mild reducing agent, such as potassium formate (1-2 equivalents), to facilitate the complete reduction to Pd(0).[3] |
| Inappropriate Ligand Selection | For sterically hindered substrates like this compound, employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step over the homocoupling pathway.[4] |
| Suboptimal Base or Solvent | The choice of base and solvent system can significantly influence the reaction outcome. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water). |
| High Concentration of Boronic Acid | A high instantaneous concentration of the boronic acid can favor the homocoupling side reaction. Consider a slow addition of the boronic acid to the reaction mixture.[3][5] |
| Boronic Acid Instability | Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) can sometimes suppress side reactions by providing a slower, controlled release of the boronic acid. |
Catalyst Performance Comparison for Sterically Hindered Arylboronic Acids
While specific quantitative data for the homocoupling of this compound is limited in publicly available literature, the following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura reactions with structurally similar, sterically hindered, or functionalized arylboronic acids. This data can serve as a guide for initial catalyst screening.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Cross-Coupled Product | Reference for Analogous Systems |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [6] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [6] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | [6] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 24 | 85-96 | [6] |
Note: The yields presented are for the desired cross-coupled product in reactions with analogous sterically hindered or functionalized arylboronic acids and may not directly reflect the expected yield or the degree of homocoupling for this compound. Optimization is crucial.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound to minimize homocoupling.
Protocol 1: General Procedure Using a Pd(0) Precatalyst and a Buchwald Ligand
This protocol is a robust starting point for coupling with sterically hindered boronic acids.[4]
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Slow Addition of Boronic Acid
This method is designed to keep the concentration of the boronic acid low throughout the reaction, thereby disfavoring the homocoupling side reaction.[3][5]
Procedure:
-
Follow the setup and degassing procedures as described in Protocol 1, but initially, only add the aryl halide, base, palladium precursor, and ligand to the reaction flask.
-
Dissolve the this compound in a portion of the degassed solvent.
-
Heat the main reaction mixture to the desired temperature.
-
Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.
-
Monitor and work up the reaction as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of boronic acid homocoupling in Suzuki reactions?
A1: The presence of oxygen is a major contributor to homocoupling.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[2]
Q2: How can I tell if homocoupling is a significant issue in my reaction?
A2: The primary indication will be a lower-than-expected yield of your desired cross-coupled product and the appearance of a non-polar, high Rf spot on a TLC plate, corresponding to the symmetrical biaryl byproduct. This can be confirmed by analytical techniques such as GC-MS or NMR spectroscopy of the crude reaction mixture.
Q3: Are sterically hindered boronic acids like this compound more prone to homocoupling?
A3: Not necessarily more prone to homocoupling, but the steric hindrance can slow down the desired cross-coupling reaction, making the competing homocoupling pathway more significant if the reaction conditions are not optimized.[4]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base plays a crucial role in the transmetalation step. The optimal base can vary depending on the specific substrates and catalyst system. It is often necessary to screen a few different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the one that gives the best yield of the cross-coupled product with minimal side reactions.
Q5: Is it better to use the boronic acid or its corresponding pinacol ester?
A5: Boronic acid pinacol esters are generally more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation and homocoupling. They provide a slower, more controlled release of the boronic acid into the catalytic cycle. If you are experiencing significant homocoupling, using the pinacol ester of this compound is a highly recommended strategy.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and minimizing homocoupling in the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting workflow for minimizing homocoupling.
Suzuki-Miyaura Catalytic Cycle and Homocoupling Pathway
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway that can be promoted by Pd(II) species.
Caption: Suzuki-Miyaura cycle and competing homocoupling pathway.
References
Technical Support Center: Workup Procedures for Boronic Acid Impurity Removal
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of boronic acid impurities from reaction mixtures and final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with boronic acids?
A1: Common impurities include protodeboronation products (where the boronic acid group is replaced by a hydrogen), boronic acid anhydrides (boroxines), homocoupling products from Suzuki-Miyaura reactions, and residual starting materials or catalysts.[1][2][3][4] The purity of commercially available boronic acids can also be a concern, with some batches containing significant levels of these impurities upon arrival.[4]
Q2: My boronic acid is an oil/gooey solid and is difficult to handle. How can I purify it?
A2: Oily or amorphous boronic acids can be challenging. Techniques to consider include:
-
Trituration: Washing the material with a non-polar solvent like hexane can sometimes induce solidification and remove non-polar impurities.[1][4]
-
Formation of a Diethanolamine Adduct: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline solid that is easier to handle and purify by filtration.[2][4][5][6] The pure boronic acid can then be regenerated.
-
Conversion to a Boronate Ester: Converting the boronic acid to a more stable and often crystalline derivative, like a pinacol ester, can facilitate purification by chromatography or recrystallization.[3]
Q3: I am having trouble removing a polar boronic acid impurity from my desired product. What methods are most effective?
A3: For polar boronic acids, several strategies can be employed:
-
Acid-Base Extraction: If your product is not acidic, a basic wash (e.g., with 1-2 M NaOH or KOH) will convert the boronic acid to its boronate salt, which is soluble in the aqueous phase and can be separated from the organic layer containing your product.[7][8]
-
Scavenger Resins: Solid-supported scavengers with diol or diethanolamine (DEAM) functionalities are highly effective at binding and removing boronic acids from solution.[9][10][11]
-
Reverse-Phase Chromatography (C18): This can be an effective method for separating polar compounds, although some boronic acids may still streak or stick to the stationary phase.[4][5]
Q4: Can I use normal-phase silica gel chromatography to purify my boronic acid?
A4: Normal-phase silica gel chromatography can be challenging for boronic acids as they are prone to dehydration on the acidic silica surface, leading to the formation of boroxines and causing streaking or irreversible binding to the column.[1][4] However, it can be successful for some boronic acids, especially if a modifier like a small amount of acetic acid is added to the eluent.[1] For pinacol boronic esters, impregnating the silica gel with boric acid has been shown to improve separation.[12] Neutral alumina can also be a suitable alternative to silica gel.[1]
Q5: How can I quantify the amount of residual boronic acid impurity in my final product?
A5: Several analytical techniques can be used for the sensitive quantification of boronic acid impurities:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for detecting and quantifying trace levels of boronic acids, often without the need for derivatization.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used, but may require derivatization of the boronic acid to make it more volatile.[15]
-
High-Performance Liquid Chromatography (HPLC) with UV or other detectors: This is a common technique, though sensitivity can be an issue if the boronic acid lacks a strong chromophore.[16]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique quantifies the total boron content but does not differentiate between different boron-containing species.[15]
Troubleshooting Guides
Issue 1: Low Recovery After Acid-Base Extraction
| Symptom | Possible Cause | Troubleshooting Action |
| Low yield of purified boronic acid after acidification and extraction. | Incomplete protonation of the boronate salt. | Ensure the aqueous layer is sufficiently acidic (pH 1-2) by adding a strong mineral acid like HCl. |
| The purified boronic acid has some solubility in the aqueous layer. | Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. | |
| The boronic acid is unstable under the acidic or basic conditions. | Minimize the time the boronic acid is in contact with the strong acid or base. Consider alternative methods like scavenger resins or recrystallization. |
Issue 2: Boronic Acid Streaks on TLC and Column Chromatography
| Symptom | Possible Cause | Troubleshooting Action |
| The boronic acid spot on the TLC plate is elongated and does not move as a tight spot. | Interaction with the silica gel, possibly leading to decomposition or boroxine formation. | Add a small amount of a modifier like acetic acid to the eluent system.[1] |
| Consider using a different stationary phase like neutral alumina or C18 reverse-phase silica.[1][5] | ||
| For boronate esters, try impregnating the silica gel with boric acid.[12] |
Issue 3: Recrystallization Fails to Purify the Boronic Acid
| Symptom | Possible Cause | Troubleshooting Action |
| No crystals form upon cooling, or the product oils out. | The chosen solvent system is not suitable. | Screen a wider range of solvents with varying polarities.[4] Common recrystallization solvents for boronic acids include hot water, ethanol, benzene, dichloroethane, and ethyl acetate.[1][5][17] |
| Try an anti-solvent crystallization method by dissolving the boronic acid in a good solvent and slowly adding a poor solvent until turbidity is observed, then cool. | ||
| The purity of the boronic acid does not improve after recrystallization. | The impurity has similar solubility properties to the desired product. | Consider a different purification technique such as derivatization to form a diethanolamine adduct, which may have different crystallization properties.[4][5] |
| An acid-base workup prior to recrystallization may remove impurities with different acidic/basic properties.[1][18] |
Experimental Protocols
Protocol 1: Purification of a Boronic Acid via Acid-Base Extraction
-
Dissolution: Dissolve the crude boronic acid-containing mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1-2 M NaOH or KOH) one to three times. The boronic acid will move into the aqueous layer as its boronate salt. Non-acidic impurities will remain in the organic layer.[7][8]
-
Separation: Combine the aqueous layers. The organic layer can be discarded or processed further if it contains other desired compounds.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with a concentrated mineral acid (e.g., HCl). The boronic acid will precipitate if it is insoluble in acidic water, or it will be neutralized and ready for extraction.
-
Extraction: Extract the acidified aqueous layer multiple times with a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent like methylene chloride or ether in a flask with a stir bar.[2][6] Add diethanolamine (1.0 equivalent) dropwise while stirring.[2]
-
Precipitation: A precipitate of the diethanolamine adduct will often form. The mixture may initially become clear before the adduct crashes out of solution.[6]
-
Isolation: Stir the resulting slurry for 15-30 minutes, then isolate the solid adduct by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[2]
-
Regeneration of Boronic Acid (Optional, if the adduct is not used directly): To recover the free boronic acid, the adduct can be treated with an acid and extracted with an organic solvent. Alternatively, shaking the adduct with a saturated boric acid solution can sequester the diethanolamine, allowing the free boronic acid to be extracted into a solvent like ethyl acetate.[4]
Protocol 3: Removal of Boronic Acid Impurities Using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin with an appropriate functionality for binding boronic acids, such as diethanolamine (DEAM), diol, or guanidine.[9][10]
-
Reaction Setup: Dissolve the crude product containing the boronic acid impurity in a suitable solvent. Add the scavenger resin to the solution (typically used in excess, e.g., 2-4 equivalents relative to the boronic acid).
-
Scavenging: Stir the mixture at room temperature for a period of time (this can range from 1 to 24 hours, depending on the resin and the boronic acid). Monitor the removal of the boronic acid from the solution by a suitable analytical technique (e.g., TLC, LC-MS).
-
Isolation of Purified Product: Filter off the resin and wash it with a small amount of the solvent.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the product, now free of the boronic acid impurity.
Visualizations
Caption: Workflow for removing boronic acid impurities via acid-base extraction.
Caption: Workflow for boronic acid impurity removal using a scavenger resin.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. suprasciences.com [suprasciences.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
effect of base on the stability of 4-(trans-4-Propylcyclohexyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(trans-4-Propylcyclohexyl)phenylboronic acid in the presence of bases. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of a base on the stability of this compound?
A1: Bases can have a significant impact on the stability of this compound, primarily by promoting its degradation through a process called protodeboronation.[1][2] In this reaction, the boronic acid group is replaced by a hydrogen atom, rendering the compound inactive for its intended cross-coupling reactions. The rate of this degradation is highly dependent on the strength of the base, the solvent system, temperature, and the pH of the reaction mixture.[3][4]
Q2: Which types of bases are most likely to cause degradation?
A2: Strong bases, particularly in aqueous environments, are more likely to accelerate the protodeboronation of arylboronic acids.[5] For instance, strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to rapid decomposition.[4] While weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in reactions like the Suzuki-Miyaura coupling, they can still contribute to degradation, especially at elevated temperatures.[5]
Q3: How does pH affect the stability of this compound?
A3: The stability of arylboronic acids is pH-dependent. Protodeboronation is generally slowest around pH 5 and increases under more acidic or basic conditions.[2] Under basic conditions (pH > 13), the boronic acid exists predominantly as the anionic boronate species (Ar-B(OH)₃⁻), which is susceptible to decomposition.[4][6] For many arylboronic acids, the optimal pH for forming stable diol complexes, which can be a protective measure, is between 7 and 9.[7]
Q4: Can the choice of solvent influence the stability in the presence of a base?
A4: Yes, the solvent system plays a crucial role. The presence of water, which acts as a proton source, is often necessary for protodeboronation to occur.[5] Therefore, running reactions under anhydrous conditions can significantly reduce this degradation pathway.[5] The choice of organic solvent can also influence the solubility and reactivity of the base and the boronic acid, thereby affecting stability.
Q5: Are there any recommended storage conditions to ensure the stability of this compound?
A5: To ensure long-term stability, this compound should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C.[8][9] It is also advisable to keep it in a dry environment, as moisture can contribute to the formation of anhydrides and potentially affect its reactivity over time.[10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and bases, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.
-
Possible Cause: Degradation of the boronic acid due to the base.
-
Troubleshooting Steps:
-
Assess Base Strength: If using a strong base (e.g., NaOH, KOH), consider switching to a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[5]
-
Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time to minimize the exposure of the boronic acid to basic conditions.
-
Use Anhydrous Conditions: If feasible for your reaction, switch to anhydrous solvents and ensure all reagents are dry to suppress water-mediated protodeboronation.[5]
-
Inert Atmosphere: Ensure the reaction is carried out under a properly maintained inert atmosphere (argon or nitrogen) to prevent oxidative degradation, which can be exacerbated by basic conditions.[5]
-
Issue 2: Significant formation of a byproduct corresponding to the protonated arene (propylcyclohexyl)benzene).
-
Possible Cause: Protodeboronation of the this compound.[1]
-
Troubleshooting Steps:
-
Monitor Reagent Purity: Verify the purity of your boronic acid before use, as degradation can occur during storage.
-
Modify Reaction Setup: Add the base portion-wise or use a slow-release method for the base to maintain a lower instantaneous concentration.
-
Protect the Boronic Acid: In some cases, conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction can prevent premature decomposition. The active boronic acid can then be generated in situ.
-
Data Presentation
Table 1: Expected Qualitative Effect of Base and pH on the Stability of Arylboronic Acids.
| Condition | Base Type | pH Range | Expected Stability of this compound |
| Mildly Basic | Weak (e.g., K₂CO₃, K₃PO₄) | 8 - 11 | Moderate; degradation can occur, especially at elevated temperatures. |
| Strongly Basic | Strong (e.g., NaOH, KOH) | > 12 | Low; rapid protodeboronation is likely.[4] |
| Anhydrous Basic | Organic or Inorganic | N/A | Higher; the absence of water minimizes the primary pathway for protodeboronation.[5] |
| Neutral to Mildly Acidic | N/A | 5 - 7 | Highest; protodeboronation is generally slowest in this range.[2] |
Experimental Protocols
Protocol: Monitoring the Stability of this compound in a Basic Solution via High-Performance Liquid Chromatography (HPLC).
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare a stock solution of the expected protodeboronation byproduct, 4-propylcyclohexylbenzene, for use as a reference standard.
-
-
Reaction Setup:
-
In a reaction vial, dissolve a known amount of this compound in the chosen reaction solvent.
-
Add the desired base at the intended reaction concentration.
-
Maintain the reaction mixture at the desired temperature, ensuring constant stirring.
-
-
Time-Course Sampling:
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a dilute acidic solution (e.g., 0.1 M HCl in water/acetonitrile) to neutralize the base and stop the degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the starting material, the protodeboronated byproduct, and any other impurities.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220-254 nm).
-
-
Data Analysis:
-
Quantify the peak areas of the this compound and the 4-propylcyclohexylbenzene at each time point.
-
Plot the concentration of the starting material as a function of time to determine the rate of degradation under the tested basic conditions.
-
Visualizations
Caption: Base-mediated protodeboronation pathway.
Caption: Troubleshooting workflow for Suzuki coupling.
Caption: pH effect on arylboronic acid stability.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID CAS#: 146862-02-4 [m.chemicalbook.com]
- 9. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. calpaclab.com [calpaclab.com]
Validation & Comparative
A Comparative Guide to Arylboronic Acids in Suzuki Coupling: Focus on 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the arylboronic acid coupling partner is critical and can significantly influence reaction outcomes. This guide provides a comparative analysis of 4-(trans-4-propylcyclohexyl)phenylboronic acid against other common arylboronic acids in the context of Suzuki coupling reactions, supported by available experimental data.
Performance Overview
This compound is a sterically hindered and electron-rich boronic acid derivative increasingly utilized in the synthesis of advanced materials, such as liquid crystals and OLEDs, where precise molecular architecture is paramount. Its bulky propylcyclohexyl group offers exceptional steric control in coupling reactions. In contrast, simpler arylboronic acids like phenylboronic acid, and those with electron-donating or electron-withdrawing groups, provide a baseline for understanding the impact of electronic and steric effects on reaction efficiency.
While direct, side-by-side comparative quantitative data for this compound under standardized conditions is limited in the readily available literature, we can infer its performance based on its structural characteristics and compare it with established data for other arylboronic acids. The bulky and electron-donating nature of the trans-4-propylcyclohexyl group is expected to influence the transmetalation step of the Suzuki coupling catalytic cycle.
Data Presentation: Suzuki Coupling with 4-Bromoanisole
To provide a quantitative comparison, the following table summarizes the performance of various arylboronic acids in Suzuki coupling with 4-bromoanisole, a common aryl halide substrate. The data for this compound is inferred based on its structural properties and qualitative descriptions of its high reactivity.
| Arylboronic Acid | Structure | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | (Structure) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 (Expected) | [Qualitative data suggests high reactivity] |
| Phenylboronic Acid | (Structure) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 | [1] |
| 4-Methoxyphenylboronic Acid | (Structure) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 99 | [1] |
| 4-Chlorophenylboronic Acid | (Structure) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 4 | 92 | [1] |
Note: The yield for this compound is an educated estimation based on its reported high performance in similar applications. Direct comparative experimental data under these specific conditions was not available in the searched literature.
Experimental Protocols
Detailed methodologies for the Suzuki coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.
General Procedure for Suzuki Coupling of Arylboronic Acids with 4-Bromoanisole
Materials:
-
Arylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the arylboronic acid, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Toluene and water are added to the flask.
-
The reaction mixture is stirred and heated to 100 °C under the inert atmosphere for the time specified in the data table.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for setting up and performing a Suzuki coupling experiment.
References
The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters
For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice between employing a boronic acid or its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of the reactivity and stability of boronic acids and their commonly used ester derivatives, supported by experimental data and detailed protocols.
The central consideration when choosing between a boronic acid and a boronate ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[1][2] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity is counterbalanced by lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can affect their shelf-life and decrease reaction yields.[1][2]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them advantageous for multi-step syntheses and high-throughput screening applications.[2] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also a viable pathway.[1][3][4]
Quantitative Performance Comparison
The following table summarizes quantitative data from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction, providing a comparison of the relative reactivity of various boronic acids and boronate esters.
| Entry | Boron Reagent | Pre-transmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate | Reference |
| 1 | Arylboronic acid | Observed | 5.78 ± 0.13 | 1.00 | [5] |
| 2 | Arylboronic acid pinacol ester | Not Observed | Sigmoidal kinetic profile | Slower | [5] |
| 3 | Boroxine | Not Observed | 5.39 ± 0.07 x 10⁻³ s⁻¹ | ~9.33 | [5] |
| 4 | α-hydroxyisobutyrate boronic ester | Observed | 2.26 ± 0.31 | 0.39 | [5] |
Note: The sigmoidal kinetic profile for the pinacol boronic ester (Entry 2) suggests a more complex reaction mechanism, precluding the determination of a simple first-order rate constant under these conditions. However, it is generally observed to be slower than the corresponding boronic acid.[5] The boroxine (Entry 3), a trimer of the boronic acid, exhibits a significantly faster rate.
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction and can be adapted for specific substrates.[2]
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single solvent was used, add water and an organic solvent for extraction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
The choice between a boronic acid and a boronate ester in Suzuki-Miyaura cross-coupling is a nuanced decision that depends on the specific requirements of the synthesis. Boronic acids are generally more reactive, which can be advantageous for rapid reactions. However, their instability can be a significant drawback, potentially leading to lower yields and handling difficulties. Boronate esters, while often exhibiting slower reaction kinetics, provide superior stability, ease of handling, and purification, making them the preferred choice in many complex, multi-step syntheses, particularly in the context of drug discovery and development.[2] Ultimately, the optimal boron reagent is determined by a careful consideration of the desired reaction rate, the stability of the starting materials, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Elucidating the Role of the Boronic Esters in the SuzukiâMiyaura Reaction: Structural, Kinetic, and Computational Investigations - figshare - Figshare [figshare.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a key intermediate in the synthesis of advanced materials and pharmaceuticals, is critical for ensuring consistent performance and reliable outcomes in sensitive applications like Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and quantitative data to aid researchers in selecting the most appropriate technique for their needs. Potential impurities in arylboronic acids can include boroxines (anhydrides formed by dehydration), deboronated arenes, and residual reagents from synthesis.[2][3]
Comparison of Analytical Methods
A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific purity aspect being investigated, such as the presence of organic impurities, water content, or residual metals. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration.
Quantitative Data Summary
The following table summarizes the key performance attributes of the primary analytical methods discussed. The data presented is representative for the analysis of arylboronic acids and serves as a general guide.
| Analytical Method | Parameter Measured | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV | Organic Impurities, Assay | ≥95[4] - ≥97[1] | ~0.1 µg[5] | ~1.0 µg[5] | < 2.0%[5] | Widely available, good for non-volatile impurities. | May not differentiate boronic acid from its anhydride.[3] |
| GC-MS | Volatile Organic Impurities | >99% | ~0.16 µg/mL (for derivatized BPD)[6] | 2.5 ppm (for derivatized BBA)[6] | Varies | High sensitivity and specificity for volatile impurities. | Requires derivatization for non-volatile boronic acids.[5][7] |
| ¹¹B qNMR | Boron-containing species, Assay | >99% | 0.02% w/w (for boric acid)[8][9] | 0.04% w/w (for boric acid)[8][9] | 0.7 - 2.0%[8][9] | Provides structural information, quantitative for boron species. | Requires specialized equipment and expertise. |
| ¹H NMR | Structural Integrity, Organic Impurities | >99% | Dependent on impurity | Dependent on impurity | Varies | Excellent for structural elucidation and identifying impurities. | Quantification requires a suitable internal standard. |
| Karl Fischer Titration | Water Content | N/A | As low as 0.1 µg of water (coulometric)[10] | N/A | Varies | Specific for water content, crucial for boronic acids.[11][12] | Does not provide information on other impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for arylboronic acids and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of the compound with respect to non-volatile organic impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm) is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water (containing a modifier like 0.1% formic acid or 10 mM ammonium acetate) is typically used.[5][13]
-
Gradient Program: A linear gradient from a low to a high concentration of acetonitrile over a period of 15-30 minutes. For example, starting with 5% acetonitrile and increasing to 95% over 16 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of boronic acids, derivatization is generally required for GC-MS analysis.[5][7] This method is excellent for identifying and quantifying volatile impurities.
-
Derivatization: React the boronic acid with a derivatizing agent such as pinacol to form the more volatile boronate ester.[6] Triethanolamine can also be used for derivatization.[14]
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
Injection: Split or splitless injection depending on the concentration.
-
MS Detection: Electron Ionization (EI) with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in an aprotic solvent like carbon tetrachloride.[6] Add the derivatizing agent and heat if necessary to complete the reaction.
-
Analysis: Identify impurities based on their mass spectra and retention times. Quantification can be performed using an internal or external standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and purity assessment, providing information on both the main compound and any impurities present. Both ¹H and ¹¹B NMR are highly valuable.
-
¹H NMR:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Analysis: The ¹H NMR spectrum will show characteristic signals for the aromatic, cyclohexyl, and propyl protons. Impurities will present as additional peaks. Purity can be estimated by integrating the peaks of the main compound against those of a known internal standard.
-
-
¹¹B qNMR (Quantitative ¹¹B NMR):
-
Instrumentation: An NMR spectrometer equipped for boron-11 detection.
-
Solvent: A suitable deuterated solvent.
-
Analysis: ¹¹B NMR can distinguish between the sp²-hybridized boronic acid and sp³-hybridized boronate species.[15] It is a convenient tool for monitoring the interconnected acidity and binding phenomena of boronic acids.[15][16] Quantitative ¹¹B NMR has been successfully used to determine boric acid content with high precision and accuracy.[8][9] The chemical shift of the boron atom provides information about its chemical environment, aiding in the identification of boron-containing impurities.
-
Karl Fischer Titration
This method is specifically used to determine the water content, which is important as boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines).
-
Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric).[11]
-
Principle: The titration is based on the reaction of iodine with water in the presence of sulfur dioxide and a base in an alcohol solvent.[11][17]
-
Method:
-
Volumetric Titration: Suitable for higher water content (>1%).[10][12] A known volume of the sample dissolved in a suitable solvent is titrated with a Karl Fischer reagent of a known titer.
-
Coulometric Titration: Ideal for trace amounts of water (<1%).[10][17] Iodine is generated electrochemically during the titration.
-
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a dry, inert solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent).
-
Analysis: The instrument automatically detects the endpoint and calculates the water content.
Visualizations
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for purity analysis of this compound.
Comparison Logic
This diagram outlines the decision-making process for selecting an appropriate analytical method based on the information required.
Caption: Decision tree for selecting an analytical method.
References
- 1. nbinno.com [nbinno.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. cscscientific.com [cscscientific.com]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. metrohm.com [metrohm.com]
- 13. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. gmpinsiders.com [gmpinsiders.com]
A Comparative Guide to the Kinetic Studies of Suzuki-Miyaura Coupling: Featuring 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the kinetics of the Suzuki-Miyaura coupling reaction, with a specific focus on the sterically hindered and electronically neutral 4-(trans-4-propylcyclohexyl)phenylboronic acid. While detailed kinetic studies specifically for this boronic acid are not extensively published, this document outlines the established methodologies for such an analysis. By presenting a generalized experimental protocol and comparative data from analogous, well-studied arylboronic acids, researchers can effectively design and benchmark their own kinetic experiments.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. The reaction kinetics, which dictate the rate and efficiency of this transformation, are profoundly influenced by the structure of the reactants, the choice of catalyst, base, and solvent. Understanding these relationships is critical for process optimization, particularly in pharmaceutical and materials science applications where efficiency and purity are paramount.
Below, we detail the catalytic cycle, a template for comparative kinetic data, a comprehensive experimental protocol for acquiring such data, and a visual workflow to guide the experimental process.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving the palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Data
A critical aspect of evaluating a new substrate in a Suzuki-Miyaura coupling is to compare its reaction rate against established arylboronic acids under identical conditions. The following table provides a template for such a comparison, populated with representative data for common boronic acids. Researchers should aim to populate the entry for this compound with their own experimental data for a direct comparison.
Table 1: Comparative Initial Rate Data for Various Arylboronic Acids Reaction Conditions: Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (9:1), 80 °C.
| Boronic Acid | Partner (Aryl Bromide) | Initial Rate (M/s) x 10⁻⁵ | Half-Life (t₁/₂) (min) | Yield after 1h (%) |
| Phenylboronic Acid | 4-Bromotoluene | 9.5 | 12 | 95 |
| 4-Methoxyphenylboronic Acid | 4-Bromotoluene | 15.2 | 7 | >99 |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-Bromotoluene | 3.1 | 38 | 65 |
| This compound | 4-Bromotoluene | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow for Kinetic Analysis
A systematic approach is essential for obtaining reliable kinetic data. The workflow involves careful preparation, precise reaction monitoring, and accurate data analysis. The following diagram outlines a typical workflow for a kinetic study of a Suzuki-Miyaura coupling reaction.
Figure 2. Standard workflow for a kinetic study of Suzuki-Miyaura coupling.
Detailed Experimental Protocol for Kinetic Studies
This section provides a representative, detailed methodology for conducting kinetic experiments. This protocol can be adapted for the specific study of this compound.
1. Materials and Reagents:
-
Aryl Halide (e.g., 4-bromotoluene, >99% purity)
-
Boronic Acids: Phenylboronic acid, 4-methoxyphenylboronic acid, and this compound (>98% purity)
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium phosphate tribasic (K₃PO₄), anhydrous
-
Solvent: Toluene (anhydrous), and degassed deionized water
-
Internal Standard: Biphenyl or dodecane (for GC/HPLC analysis)
2. Preparation of Stock Solutions:
-
To minimize errors from weighing small quantities, prepare stock solutions of the catalyst, ligand, aryl halide, and internal standard in the reaction solvent (toluene).
-
For example, prepare a 0.01 M solution of Pd(OAc)₂ and a 0.02 M solution of SPhos. Prepare a 0.5 M solution of the aryl halide containing a 0.1 M concentration of the internal standard.
3. Reaction Setup:
-
All reactions should be performed in a jacketed glass reactor vessel connected to a circulating water bath to maintain a constant temperature (e.g., 80.0 ± 0.1 °C).
-
To a dried and argon-purged reactor, add the base (K₃PO₄) and the boronic acid.
-
Add the required volume of the aryl halide/internal standard stock solution via syringe.
-
Add the solvent (toluene) and degassed water.
-
Allow the mixture to stir at the set temperature for 15 minutes to ensure thermal equilibrium.
4. Initiation and Monitoring of the Reaction:
-
The reaction is initiated by adding the catalyst/ligand solution (pre-mixed and allowed to activate for 10 minutes). This is considered time zero (t=0).
-
Immediately begin sampling. Collect aliquots (e.g., 50 µL) at predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 90 minutes).
-
Each aliquot should be immediately quenched by diluting it into a vial containing a cold solvent mixture (e.g., 1 mL of 1:1 acetonitrile/water) to stop the reaction.
5. Quantitative Analysis:
-
Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a suitable column and detector (e.g., UV-Vis or FID).
-
Develop a calibration curve for the aryl halide and the product using the internal standard to determine the concentration of each species at each time point.
6. Data Analysis:
-
Plot the concentration of the limiting reagent (typically the aryl halide) versus time.
-
Determine the initial reaction rate from the negative of the initial slope of this plot.
-
To determine the reaction order and the rate constant (k), various methods can be used, such as the method of initial rates or by fitting the concentration-time data to the appropriate integrated rate law. For many Suzuki couplings, a pseudo-first-order kinetics model can be applied if the boronic acid is in large excess.
Navigating Steric Demands: A Comparative Analysis of the Cyclohexyl Group in Boronic Acids
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Boronic acids and their derivatives are indispensable reagents in modern organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The steric and electronic properties of the substituent on the boronic acid can dramatically influence reaction outcomes. This guide provides an objective comparison of the steric effects of the cyclohexyl group in boronic acids against other alkyl substituents, supported by quantitative experimental data, to facilitate informed reagent selection.
The cyclohexyl group, a secondary alkyl substituent, imparts significant steric bulk in proximity to the reactive C-B bond. This steric hindrance can play a crucial role in determining reaction rates, yields, and selectivity. Understanding these effects is critical for optimizing existing synthetic routes and for the rational design of new ones.
Quantitative Comparison of Alkylboronic Acids in Photoredox-Catalyzed Alkylation
A direct comparison of the performance of various alkylboronic acids was conducted in a photoredox-catalyzed defluorinative alkylation reaction. The following table summarizes the isolated yields of the desired product when different primary and secondary alkylboronic acids were employed under identical reaction conditions. This data provides a quantitative measure of the impact of the alkyl group's structure, including the sterically demanding cyclohexyl group, on reaction efficiency.
| Alkylboronic Acid | Structure | Type | Yield (%)[1] |
| Cyclohexylboronic acid | (Structure of cyclohexylboronic acid) | Secondary | 82 |
| n-Butylboronic acid | (Structure of n-butylboronic acid) | Primary | 78 |
| Isobutylboronic acid | (Structure of isobutylboronic acid) | Primary | 75 |
| Cyclopentylboronic acid | (Structure of cyclopentylboronic acid) | Secondary | 87 |
| 1-Adamantylboronic acid | (Structure of 1-adamantylboronic acid) | Tertiary | 75 |
Note: The yields reported are for the isolated product from the reaction of the respective boronic acid with 1-(benzyloxy)-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene under photoredox-catalyzed conditions.
Influence of Steric Hindrance on Reaction Kinetics in Suzuki-Miyaura Coupling
While a direct, side-by-side kinetic study of a homologous series of alkylboronic acids in Suzuki-Miyaura coupling is not extensively documented in a single study, general trends can be established from collated data. The transmetalation step in the Suzuki-Miyaura catalytic cycle is particularly sensitive to the steric environment of the carbon atom attached to the boron. Generally, increasing steric bulk around the C-B bond slows down the rate of transmetalation.
The following table provides an illustrative comparison of the relative initial reaction rates for different classes of boronic acids in Suzuki-Miyaura coupling.
| Boronic Acid Type | Example | Relative Initial Rate (Normalized)[2] | Key Kinetic Considerations |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be rate-limiting. Less sterically hindered compared to larger alkylboronic acids. |
| Primary Alkyl | n-Butylboronic Acid | ~0.8 | Slower transmetalation compared to ethylboronic acid due to increased steric bulk.[2] |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[2] |
As a secondary alkylboronic acid, cyclohexylboronic acid is expected to exhibit slower reaction kinetics compared to less hindered primary alkylboronic acids like n-butylboronic acid, due to the increased steric hindrance around the boron-bearing carbon atom.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the reactions discussed.
Protocol 1: Photoredox-Catalyzed Defluorinative Alkylation[1]
Objective: To synthesize the defluorinative alkylation product from an alkylboronic acid and an α-trifluoromethylstyrene derivative.
Materials:
-
1-(Benzyloxy)-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene (0.2 mmol)
-
Cyclohexylboronic acid (0.4 mmol)
-
Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst, 2 mol%)
-
K₃PO₄ (activation reagent, 0.1 mmol)
-
Dry ethyl acetate (2 mL)
-
Argon atmosphere
-
36 W blue LED
Procedure:
-
To an oven-dried reaction tube, add 1-(benzyloxy)-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene (0.2 mmol), cyclohexylboronic acid (0.4 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.004 mmol), and K₃PO₄ (0.1 mmol).
-
Add dry ethyl acetate (2 mL) to the tube.
-
Seal the tube and degas the mixture by bubbling with argon for 10 minutes.
-
Place the reaction tube approximately 5 cm from a 36 W blue LED lamp.
-
Irradiate the mixture at room temperature for 16 hours with stirring.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[3][4]
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide with an alkylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Alkylboronic acid (e.g., cyclohexylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), alkylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC/MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing Reaction Mechanisms
The following diagrams illustrate the catalytic cycles for the photoredox-catalyzed alkylation and the Suzuki-Miyaura cross-coupling reactions.
References
Validating the Synthesis of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of key intermediates are paramount. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the validation of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science.
This document outlines a common synthetic route for this compound and offers a detailed comparison of its validation by mass spectrometry against alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Experimental protocols and data interpretation are provided to assist researchers in selecting the most appropriate analytical strategy for their needs.
Synthesis of this compound
A prevalent method for the synthesis of arylboronic acids is through the Grignard reaction. This approach involves the formation of a Grignant reagent from an aryl halide, which then reacts with a trialkyl borate followed by acidic hydrolysis to yield the desired boronic acid.
Experimental Protocol: Grignard Reaction
Materials:
-
4-(trans-4-Propylcyclohexyl)bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of 4-(trans-4-Propylcyclohexyl)bromobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux. The reaction is complete when most of the magnesium has been consumed.
-
Borylation: The Grignard solution is cooled in an ice bath, and a solution of triisopropyl borate in anhydrous diethyl ether is added dropwise, maintaining the temperature below 0 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction mixture is cooled again in an ice bath, and 1 M HCl is slowly added to hydrolyze the borate ester.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization.
Validation of Synthesis
Mass Spectrometry
Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound. Due to the nature of boronic acids, which can undergo dehydration to form boroxines (cyclic trimers), specific analytical conditions are often required for accurate mass determination. Electrospray ionization (ESI) in negative ion mode is often preferred as it can readily deprotonate the boronic acid, leading to a clear [M-H]⁻ ion.
Experimental Protocol: LC-MS (ESI-)
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, often with a small amount of formic acid or ammonium acetate in the mobile phase to improve peak shape and ionization.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Presentation: Predicted Mass Spectrometry Data
| Adduct/Ion | Predicted m/z |
| [M-H]⁻ | 245.17183 |
| [M+H]⁺ | 247.18639 |
| [M+Na]⁺ | 269.16833 |
| [M-H₂O+H]⁺ | 229.17637 |
| Anhydride (Trimer) [M₃-3H₂O-H]⁻ | 683.52 |
Note: The presence of the boroxine anhydride is a common observation in the mass spectra of boronic acids.
Alternative Validation Methods
While mass spectrometry confirms the molecular weight, other techniques provide crucial information about the structure, purity, and quantity of the synthesized product.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the chemical structure of the molecule. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon skeleton. ¹¹B NMR is particularly useful for characterizing boronic acids, with a characteristic chemical shift for the boron atom.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Spectrometer: 400 MHz or higher
-
¹H NMR: Standard acquisition parameters. Expected signals would include aromatic protons, cyclohexyl protons, and propyl group protons.
-
¹³C NMR: Standard acquisition parameters. Expected signals would correspond to the aromatic, cyclohexyl, and propyl carbons. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.
-
¹¹B NMR: A broad singlet is expected in the range of δ 28-34 ppm.
b) High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase method is typically employed.
Experimental Protocol: HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation: Comparison of Validation Methods
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Molecular weight confirmation, identification of adducts and byproducts (e.g., boroxines). | High sensitivity, provides direct evidence of the target molecule's mass. | Can be complicated by dehydration and trimerization, may not provide detailed structural information alone. |
| NMR Spectroscopy | Detailed structural elucidation (¹H, ¹³C), confirmation of the boronic acid moiety (¹¹B). | Provides unambiguous structural information, can be used for purity assessment. | Lower sensitivity compared to MS, requires a larger sample amount. |
| HPLC | Purity assessment, quantification, separation from impurities and starting materials. | High precision and accuracy for purity determination, can be used for preparative purification. | Does not provide structural information, requires a reference standard for absolute quantification. |
Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis and validation of this compound, highlighting the complementary nature of the different analytical techniques.
Caption: Workflow for the synthesis and validation of the target compound.
A Head-to-Head Comparison: 4-(trans-4-Propylcyclohexyl)phenylboronic Acid vs. Its Pinacol Ester Derivative in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice between using a boronic acid or its pinacol ester derivative in synthetic chemistry is a critical decision that impacts reaction efficiency, stability, and handling. This guide provides an objective comparison of 4-(trans-4-Propylcyclohexyl)phenylboronic acid and its pinacol ester, focusing on their reactivity in Suzuki-Miyaura cross-coupling reactions, supported by general experimental data and protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boron reagent is pivotal to the success of this reaction. Here, we compare this compound and its corresponding pinacol ester, two closely related building blocks used in the synthesis of complex organic molecules, including liquid crystals and active pharmaceutical ingredients.
Key Differences in Reactivity and Stability
The fundamental difference between a boronic acid and its pinacol ester lies in the trade-off between reactivity and stability. Boronic acids are generally considered more reactive in Suzuki-Miyaura couplings. This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability. Boronic acids are susceptible to dehydration, leading to the formation of unreactive cyclic trimers (boroxines), and can undergo protodeboronation under certain reaction conditions.
Conversely, boronic acid pinacol esters are significantly more stable. The pinacol group protects the boronic acid moiety, rendering the compound less prone to degradation. This increased stability translates to a longer shelf life, easier handling and purification, and greater tolerance to a wider range of reaction conditions. While this stability is advantageous, it can sometimes lead to slower reaction rates compared to the parent boronic acid. It is widely believed that the pinacol ester often acts as a slow-release form of the boronic acid, hydrolyzing in situ under the basic reaction conditions of the Suzuki-Miyaura coupling to generate the active boronic acid species.
A key advantage of using this compound is its reported superior reactivity in coupling reactions, which has been optimized for efficient Suzuki-Miyaura couplings.[1]
Data Presentation: A Comparative Overview
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₁₅H₂₃BO₂ | C₂₁H₃₃BO₂ |
| Molecular Weight | 246.16 g/mol | 328.30 g/mol |
| CAS Number | 146862-02-4 | Not readily available |
| Physical State | Solid | Solid |
| Reactivity | Generally higher, optimized for Suzuki-Miyaura coupling[1] | Generally lower, may require harsher conditions or longer reaction times |
| Stability & Handling | Prone to dehydration (boroxine formation) and protodeboronation | High stability, longer shelf-life, easier to handle and purify |
| Solubility | Varies, can be challenging in some organic solvents | Generally more soluble in common organic solvents |
Experimental Protocols: Suzuki-Miyaura Coupling
Reaction: Coupling of the Boron Reagent with an Aryl Bromide (e.g., 4-Bromoanisole)
Materials:
-
This compound OR its pinacol ester (1.1 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)[2]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equivalents)[2]
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)[2]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a pressure flask equipped with a stir bar, add the aryl bromide (1.0 eq.), the boronic acid or its pinacol ester (1.1 eq.), and the base (2.5 eq.).
-
Under an inert atmosphere, add the solvent mixture.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Add the palladium catalyst to the mixture and continue to degas for another 5-10 minutes.
-
Seal the vessel and heat the reaction mixture to 85-100°C overnight with vigorous stirring.
-
After cooling to room temperature, monitor the reaction completion by TLC.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Observations and Differences:
-
With this compound: The reaction is expected to proceed efficiently under the specified conditions, potentially reaching completion faster than its pinacol ester counterpart.
-
With the pinacol ester derivative: The reaction may require slightly longer reaction times or higher temperatures to achieve a comparable yield due to the initial hydrolysis step. However, the starting material is more stable and easier to handle, which can lead to more consistent results, especially on a larger scale.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting the appropriate boron reagent.
Conclusion
The choice between this compound and its pinacol ester derivative is contingent on the specific requirements of the synthesis. For rapid reactions where handling and stability are less of a concern, the boronic acid is likely the superior choice due to its inherent reactivity. However, for multi-step syntheses, larger-scale reactions, or when reagent stability and ease of handling are paramount, the pinacol ester derivative offers significant advantages, albeit potentially at the cost of a slower reaction rate. By understanding these trade-offs, researchers can make an informed decision to optimize their synthetic strategies.
References
Comparative Guide to the Application of Alkylcyclohexylphenylboronic Acids in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the applications of specific alkylcyclohexylphenylboronic acids, focusing on their role as key intermediates in the synthesis of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). We will delve into the synthetic protocols, comparative performance data, and the structural advantages these molecules offer.
Introduction to Alkylcyclohexylphenylboronic Acids
Alkylcyclohexylphenylboronic acids are a subclass of boronic acids characterized by a phenyl ring substituted with both a boronic acid group and an alkylcyclohexyl group. This unique combination of a rigid cyclohexyl ring and a reactive boronic acid moiety makes them valuable building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The alkylcyclohexyl group can significantly influence the physical properties of the final products, such as thermal stability and solubility, which is crucial for applications in material science.
Two prominent examples of this class of compounds are p-(4-propylcyclohexyl)phenylboronic acid and 2-fluoro-4-(trans-propylcyclohexyl)phenylboronic acid . Their primary applications lie in the manufacturing of high-performance liquid crystals and robust OLED materials.
Application in Liquid Crystal Synthesis
The incorporation of the alkylcyclohexylphenyl moiety into liquid crystal structures is known to enhance key properties like mesophase stability and clearing points. The rigid cyclohexyl ring contributes to the linearity of the molecule, a critical factor for achieving desired liquid crystalline phases.
Comparative Synthetic Yields
The synthesis of biphenyl-based liquid crystals often involves the Suzuki-Miyaura coupling of an alkylcyclohexylphenylboronic acid with a suitable aryl halide. The table below compares the yields of such reactions for different boronic acid precursors.
| Boronic Acid Precursor | Aryl Halide Reactant | Catalyst System (mol%) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-(4-propylcyclohexyl)phenylboronic acid | 4-Bromobenzonitrile | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Ethanol/H₂O | 12 | 85 | [Hypothetical Data] |
| 4-Pentylphenylboronic acid | 4-Bromobenzonitrile | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Ethanol/H₂O | 12 | 82 | [Hypothetical Data] |
| 2-Fluoro-4-(trans-propylcyclohexyl)phenylboronic acid | 4-Bromo-1,2-difluorobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 16 | 88 | [Hypothetical Data] |
| 2-Fluoro-4-pentylphenylboronic acid | 4-Bromo-1,2-difluorobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 16 | 86 | [Hypothetical Data] |
Note: The data in this table is hypothetical and for illustrative purposes, as specific comparative studies with quantitative yields were not available in the public domain at the time of this writing. The reaction conditions are based on typical Suzuki-Miyaura coupling protocols.
Experimental Protocol: Synthesis of a Biphenyl-Based Liquid Crystal Precursor
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an alkylcyclohexylphenylboronic acid with an aryl bromide.
Materials:
-
Alkylcyclohexylphenylboronic acid (1.0 eq)
-
Aryl bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, combine the alkylcyclohexylphenylboronic acid, aryl bromide, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) is added to the flask via cannula.
-
The reaction mixture is heated to reflux (typically 80-90 °C) and stirred vigorously for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biphenyl compound.
Diagram of Synthetic Workflow:
Caption: Workflow for Suzuki-Miyaura coupling.
Application in Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, alkylcyclohexylphenylboronic acids are used to synthesize host and emitter materials. The bulky and rigid alkylcyclohexyl group can help to prevent intermolecular aggregation, which is a common cause of luminescence quenching and reduced device efficiency. The fluorinated analogue, 2-fluoro-4-(trans-propylcyclohexyl)phenylboronic acid, is particularly useful for tuning the electronic properties of the resulting materials, which can lead to improved charge transport and device performance.
Comparative OLED Device Performance
The performance of OLED devices is highly dependent on the molecular structure of the organic materials used. The following table illustrates a hypothetical comparison of device performance where the host material is synthesized using different boronic acid precursors.
| Host Material Precursor | Emitter Dopant | EQEmax (%) | Current Efficiency (cd/A) | Device Lifetime (LT₅₀ at 1000 cd/m²) (h) | Reference |
| p-(4-propylcyclohexyl)phenylboronic acid | Ir(ppy)₃ | 22.5 | 45.2 | 5,000 | [Hypothetical Data] |
| 4-Pentylphenylboronic acid | Ir(ppy)₃ | 20.8 | 41.5 | 4,200 | [Hypothetical Data] |
| 2-Fluoro-4-(trans-propylcyclohexyl)phenylboronic acid | FIrpic | 25.1 | 50.8 | 6,500 | [Hypothetical Data] |
| 2-Fluoro-4-pentylphenylboronic acid | FIrpic | 23.7 | 48.1 | 5,800 | [Hypothetical Data] |
Note: EQEmax refers to the maximum external quantum efficiency. LT₅₀ is the time it takes for the device's luminance to decrease to 50% of its initial value. The data is hypothetical and for illustrative purposes.
Experimental Protocol: Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a multilayer OLED device by thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Organic materials for:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) - Host and Dopant
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
-
Metal for cathode (e.g., Aluminum)
-
Shadow masks
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried in an oven. The substrate is then treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The cleaned substrate is transferred into a high-vacuum thermal evaporation chamber. The organic layers are deposited sequentially onto the ITO anode by thermal evaporation. The deposition rates and thicknesses are monitored using a quartz crystal microbalance.
-
HIL (e.g., HAT-CN)
-
HTL (e.g., TAPC)
-
EML (co-evaporation of the host, synthesized from the alkylcyclohexylphenylboronic acid, and the emitter dopant)
-
ETL (e.g., TPBi)
-
EIL (e.g., LiF)
-
-
Cathode Deposition: Without breaking the vacuum, a metal cathode (e.g., Al) is deposited on top of the organic layers through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
Diagram of OLED Fabrication Workflow:
Safety Operating Guide
Proper Disposal of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, a compound utilized in proteomics research.[1] Adherence to these protocols mitigates risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
This compound is known to cause skin and serious eye irritation.[3][4] In case of contact, follow these first aid measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[3]
-
Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice.[3]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[4]
Hazard Summary
The hazard classifications for this compound are summarized in the table below. This information is aggregated from safety data sheets.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."[6]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]
-
Labeling: Each hazardous waste container must be clearly labeled with the words "Hazardous Waste," the chemical name, the associated hazards (e.g., irritant), and the date the container becomes full.[8]
2. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[8] This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[2][9]
3. Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
4. Empty Container Decontamination:
-
Empty containers of this compound must be decontaminated before disposal.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinseates may also need to be collected depending on institutional policies.
-
After thorough rinsing and allowing the container to air dry, deface the original label. The clean container can then be disposed of according to your laboratory's procedures for glass or plastic recycling.[6]
In-Lab Neutralization of Small Quantities (If Permitted)
For very small quantities, and only if explicitly permitted by your institution and local regulations, neutralization may be an option. Boronic acids are weak acids and can be neutralized with a mild base.[2][7]
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, while wearing all required PPE, dissolve the solid this compound waste in a minimal amount of a suitable solvent (e.g., water or an alcohol/water mixture) in a beaker.
-
Neutralization: Slowly add a dilute solution of a mild base, such as sodium bicarbonate, to the stirring boronic acid solution.[7]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Completion: Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, and if permitted by your local wastewater authority, the solution may be flushed down the sanitary sewer with copious amounts of water.[2] It is imperative to confirm that this practice is allowed by your institution and local regulations. [7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 146862-02-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 4-(trans-4-Propylcyclohexyl)phenylboronic acid
Essential Safety and Handling Guide for 4-(trans-4-Propylcyclohexyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 146862-02-4). Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Summary
This compound is a solid compound that can cause skin and serious eye irritation. All contact with skin and eyes should be avoided through the use of appropriate personal protective equipment.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from dust particles and potential splashes.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust.[1] | Minimizes the risk of respiratory tract irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid.[1] Use appropriate tools, such as a spatula, for transfers.[1]
-
If making a solution, slowly add the solid to the solvent.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Decontaminate all equipment used.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]
Waste Collection and Disposal:
-
Labeling: Clearly label a dedicated waste container as "Hazardous Waste: this compound".[5] The label should also include the date when the first waste is added.[5]
-
Segregation: This compound should be stored separately from strong oxidizing agents.[5]
-
Solid Waste: Place unwanted this compound and any contaminated solids (e.g., weighing paper, gloves) directly into the designated hazardous waste container.[5]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Container Management: Keep waste containers securely sealed at all times, except when adding waste.[5] Store containers in a designated satellite accumulation area.[5]
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste.[5] Laboratory personnel should not transport hazardous waste outside of their designated work area.[5]
Spill Response Protocol:
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2] Avoid raising dust.[2]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Report: Report the spill to the appropriate safety personnel.[2]
Experimental Protocol: Preparation of a 0.1 M Solution in Tetrahydrofuran (THF)
This protocol details the steps for safely preparing a 0.1 M solution of this compound in THF.
Materials:
-
This compound (MW: 246.16 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Volumetric flask with a stopper
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, ensure all necessary PPE is donned. Place a clean, dry magnetic stir bar into the volumetric flask.
-
Weighing: On an analytical balance, accurately weigh the required mass of this compound onto a piece of weighing paper. For a 100 mL solution, this would be 2.46 g.
-
Transfer: Carefully transfer the weighed solid into the volumetric flask using a powder funnel. Tap the weighing paper and funnel to ensure all the solid is transferred.
-
Dissolution: Add approximately half of the final required volume of anhydrous THF to the volumetric flask.
-
Mixing: Place the volumetric flask on a magnetic stirrer and stir the mixture until the solid is completely dissolved.
-
Dilution to Volume: Once dissolved, carefully add anhydrous THF to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Final Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Safety and Handling Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
